molecular formula C10H4Br2F3NO2 B7816386 Mtb-IN-9

Mtb-IN-9

货号: B7816386
分子量: 386.95 g/mol
InChI 键: UPPPIWMLZRPTQQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mtb-IN-9 is a useful research compound. Its molecular formula is C10H4Br2F3NO2 and its molecular weight is 386.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2F3NO2/c11-4-1-5(9(17)6(12)2-4)7-3-8(16-18-7)10(13,14)15/h1-3,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPPIWMLZRPTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=CC(=NO2)C(F)(F)F)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mtb-IN-9: Unraveling the Mechanism of Action of a Novel Anti-Tubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available scientific literature reveals no specific compound designated as "Mtb-IN-9." Extensive searches for "this compound mechanism of action," its potential targets, cellular effects, and related enzymatic inhibition data have not yielded any publicly available information.

This suggests that "this compound" may be an internal, pre-clinical, or otherwise unpublished designation for a novel anti-tubercular agent. Without accessible research data, a detailed technical guide on its core mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the mechanisms of action of anti-tubercular agents, it is recommended to focus on well-documented inhibitors and their targets within Mycobacterium tuberculosis. Key areas of current research and drug development include inhibitors of:

  • Cell Wall Synthesis: Targeting enzymes involved in the biosynthesis of mycolic acids, peptidoglycan, and arabinogalactan.

  • Protein Synthesis: Focusing on the mycobacterial ribosome and essential translation factors.

  • DNA Replication and Repair: Investigating inhibitors of DNA gyrase and other key enzymes.

  • Energy Metabolism: Targeting components of the electron transport chain and ATP synthesis.

  • Virulence Factors: Developing strategies to inhibit secreted proteins and other factors that enable the bacterium to survive and replicate within the host.

As information on novel compounds like the potential "this compound" becomes available through publications and conference proceedings, a thorough analysis of its mechanism of action will be a critical step in evaluating its therapeutic potential. Researchers are encouraged to monitor scientific databases and publications for emerging data on new anti-tubercular agents.

Mtb-IN-9: An Inquiry into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "Mtb-IN-9" has yielded no specific information regarding its discovery, synthesis, or mechanism of action. This suggests that "this compound" may be a very recent discovery, an internal research designation not yet publicly disclosed, or potentially an alternative nomenclature for a known compound.

While the requested in-depth technical guide on this compound cannot be produced without specific data, this report instead provides a framework for the type of information required for such a document, drawing on general knowledge of drug discovery and development for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This framework can serve as a template for the analysis of a specific anti-tubercular agent once its identity is clarified.

I. Core Data Presentation (Illustrative)

For any given anti-tubercular compound, a clear presentation of quantitative data is crucial for assessing its potential. This data is typically organized into tables for easy comparison.

Table 1: In Vitro Activity of a Hypothetical Anti-Tubercular Compound

MetricValueTarget Organism/Cell Line
MIC (Minimum Inhibitory Concentration)e.g., 1 µg/mLM. tuberculosis H37Rv
IC50 (Half maximal inhibitory concentration)e.g., 0.5 µMTarget Enzyme (e.g., InhA)
CC50 (Half maximal cytotoxic concentration)e.g., >50 µMVero cells
Selectivity Index (CC50/IC50)e.g., >100N/A

Table 2: Pharmacokinetic Properties of a Hypothetical Anti-Tubercular Compound (In Vivo Model, e.g., Mouse)

ParameterValue
Bioavailability (F%)e.g., 40%
Cmax (Maximum plasma concentration)e.g., 2 µg/mL
Tmax (Time to reach Cmax)e.g., 2 hours
Half-life (t1/2)e.g., 8 hours
AUC (Area under the curve)e.g., 10 µg·h/mL

II. Experimental Protocols (Illustrative)

Detailed methodologies are the cornerstone of reproducible scientific research. For a compound like the hypothetical this compound, the following experimental protocols would be essential.

A. Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Mtb Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: The test compound is serially diluted in DMSO and then in 7H9 broth.

  • Inoculation: The Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in 96-well microplates containing the serially diluted compound.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of Mtb.

B. Cytotoxicity Assay (e.g., MTT Assay in Vero Cells):

  • Cell Culture: Vero cells are seeded in 96-well plates and incubated at 37°C with 5% CO2 until confluent.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The CC50 is calculated from the dose-response curve.

III. Signaling Pathways and Workflow Visualization (Illustrative)

Visual diagrams are invaluable for understanding complex biological processes and experimental procedures.

A. Hypothetical Mechanism of Action: Inhibition of a Kinase Pathway

If this compound were found to be an inhibitor of a specific kinase in M. tuberculosis, its mechanism could be depicted as follows:

G cluster_0 Mycobacterium tuberculosis Cell ATP ATP Kinase Mtb Kinase ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Protein Substrate Kinase->Phospho_Substrate Phosphorylation Mtb_IN_9 This compound Mtb_IN_9->Kinase Inhibition Downstream Downstream Signaling (e.g., Cell Wall Synthesis) Phospho_Substrate->Downstream

Caption: Hypothetical signaling pathway showing the inhibition of a Mycobacterium tuberculosis kinase by this compound.

B. General Drug Discovery Workflow

The process of discovering and developing a new anti-tubercular drug follows a structured workflow.

G HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for the discovery and development of a new drug candidate.

An In-depth Technical Guide to the Inhibition of Mycobacterium tuberculosis FadD32 and FadD28

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the biochemical pathways involving the fatty acyl-AMP ligases (FAALs) FadD32 and FadD28 of Mycobacterium tuberculosis (Mtb), their roles as validated drug targets, and the methodologies for identifying and characterizing their inhibitors. While specific data for a proprietary compound "Mtb-IN-9" is not publicly available, this guide will utilize well-characterized inhibitors as illustrative examples to provide a comprehensive technical resource.

Introduction: The Mycobacterial Cell Wall and its Key Biosynthetic Enzymes

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] Mycolic acids, very long-chain α-alkyl, β-hydroxy fatty acids, are the hallmark of this cell envelope.[1][3] Their biosynthesis is a multi-step process involving two main systems: the fatty acid synthase-I (FAS-I) for the synthesis of the shorter α-alkyl chain and the fatty acid synthase-II (FAS-II) for the long meromycolate chain.[4]

Another crucial component of the cell wall in pathogenic mycobacteria is phthiocerol dimycocerosate (PDIM), a complex lipid that has been associated with virulence. The biosynthesis of both mycolic acids and PDIM involves a family of enzymes known as fatty acid degradation D (FadD) proteins, which act as fatty acyl-AMP ligases (FAALs) or fatty acyl-CoA ligases (FACLs) to activate fatty acids.

FadD32: A Gatekeeper in Mycolic Acid Biosynthesis

FadD32 is a crucial FAAL that plays a pivotal role in the final condensation step of mycolic acid biosynthesis. It activates the long meromycolic acid chain by converting it to a meromycolyl-adenylate (meromycolyl-AMP) intermediate. This activated meromycolate is then transferred to the acyl carrier protein (ACP) domain of the polyketide synthase Pks13. Pks13 then catalyzes the final Claisen condensation with a C24-C26 fatty acid from the FAS-I system to form the mycolic acid precursor. The essentiality of FadD32 for Mtb survival has been genetically and chemically validated, making it an attractive target for novel anti-tubercular drug development.

FadD28: A Key Player in PDIM Synthesis

FadD28 is another FAAL involved in the biosynthesis of a critical cell wall lipid, phthiocerol dimycocerosate (PDIM). It is responsible for activating long-chain fatty acids that are subsequently used by the mycocerosic acid synthase (Mas) for the synthesis of mycocerosic acids, the lipid components of PDIM. The disruption of FadD28 function has been shown to impair PDIM biosynthesis, which in turn can affect the virulence of Mtb.

Quantitative Data for Known FadD32 and FadD28 Inhibitors

While information on "this compound" is unavailable, several classes of compounds have been identified as inhibitors of FadD32 and FadD28. The following tables summarize the quantitative data for some of these representative inhibitors.

Table 1: Inhibitory Activity of Diarylcoumarins against Mtb FadD32

CompoundTargetAssay TypeIC50 (µM)Mtb H37Rv MIC (µM)Reference
CCA34FadD32Acyl-AMP formation~51.25

Table 2: Inhibitory Activity of Acyl-Sulfamoyladenosine Analogs against Mtb FadD32 and FadD28

CompoundTarget(s)Assay TypeIC50 (µM)Mtb H37Rv MIC (µM)Reference
PhU-AMSFadD32PKS13 loading~103.13
11-phenoxyundecanoyl-AMSFadD28Not specifiedNot specifiedNot specified
C12-AMPFadD32Enzyme activityNot specifiedNot specified

Experimental Protocols

This section details the methodologies for key experiments used to identify and characterize inhibitors of FadD32 and FadD28.

FadD32 Enzyme Inhibition Assay (Acyl-AMP Formation)

This assay spectrophotometrically measures the release of inorganic phosphate during the conversion of a fatty acid to its acyl-adenylate form by FadD32.

Materials:

  • Purified Mtb FadD32 enzyme

  • Fatty acid substrate (e.g., oleic acid, palmitic acid)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM TCEP)

  • Malachite green-based phosphate detection reagent

  • Test compounds (inhibitors)

  • 96-well microtiter plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FadD32 enzyme, and the fatty acid substrate.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include appropriate controls (no enzyme, no substrate, no inhibitor).

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PKS13 Loading Assay

This gel-based assay directly measures the FadD32-catalyzed transfer of a fluorescently labeled fatty acid onto the PKS13 enzyme.

Materials:

  • Purified Mtb FadD32 and PKS13 enzymes

  • Fluorescently labeled fatty acid (e.g., BODIPY FL C16)

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds

  • SDS-PAGE gels and imaging system

Procedure:

  • Set up reaction mixtures containing the reaction buffer, FadD32, PKS13, and the fluorescently labeled fatty acid.

  • Add the test compounds at varying concentrations.

  • Start the reaction by adding ATP.

  • Incubate at 37°C for 30 minutes.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PKS13 band using a gel imaging system.

  • Quantify the band intensity to determine the extent of inhibition.

Mycobacterial Growth Inhibition Assay (MGIA)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Test compounds

  • 96-well microtiter plates

  • Resazurin dye (for viability assessment)

Procedure:

  • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

  • Dilute the culture to a standardized inoculum density.

  • Serially dilute the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate the wells with the diluted Mtb culture. Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial growth.

Visualizing the Pathways and Workflows

Mycolic Acid Biosynthesis and Inhibition

Mycolic_Acid_Biosynthesis FAS_I FAS-I C26_CoA C26-S-CoA FAS_I->C26_CoA FAS_II FAS-II Meromycolic_Acid Meromycolic Acid (C50-C60) FAS_II->Meromycolic_Acid Pks13 Pks13 C26_CoA->Pks13 Condensation FadD32 FadD32 Meromycolic_Acid->FadD32 Activation (ATP -> AMP+PPi) FadD32->Pks13 Transfer of activated meromycolate Mycolic_Acid_Precursor α-alkyl β-ketoacid Pks13->Mycolic_Acid_Precursor Cell_Wall Cell Wall Mycolates Mycolic_Acid_Precursor->Cell_Wall Further processing Inhibitor Inhibitor (e.g., Diarylcoumarins, AMS analogs) Inhibitor->FadD32

Caption: Mycolic acid biosynthesis pathway and the inhibitory action on FadD32.

PDIM Biosynthesis and Inhibition

PDIM_Biosynthesis Long_Chain_Fatty_Acid Long-Chain Fatty Acid FadD28 FadD28 Long_Chain_Fatty_Acid->FadD28 Activation (ATP -> AMP+PPi) Mas Mycocerosic Acid Synthase (Mas) FadD28->Mas Transfer of activated fatty acid Mycocerosic_Acid Mycocerosic Acid Mas->Mycocerosic_Acid PDIM Phthiocerol Dimycocerosate (PDIM) Mycocerosic_Acid->PDIM Phthiocerol Phthiocerol Phthiocerol->PDIM Esterification Inhibitor Inhibitor Inhibitor->FadD28

Caption: PDIM biosynthesis pathway and the potential inhibition of FadD28.

Inhibitor Discovery and Validation Workflow

Inhibitor_Workflow Screening High-Throughput Screening (Compound Library) Hit_ID Hit Identification Screening->Hit_ID Enzyme_Assay In vitro Enzyme Inhibition Assay (FadD32/FadD28) Hit_ID->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50 Whole_Cell_Assay Whole-Cell Activity Assay (Mtb Growth Inhibition) IC50->Whole_Cell_Assay MIC MIC Determination Whole_Cell_Assay->MIC Lead_Opt Lead Optimization MIC->Lead_Opt Lead_Opt->Enzyme_Assay Structure-Activity Relationship In_Vivo In vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

Caption: A general workflow for the discovery and validation of FadD inhibitors.

Conclusion

FadD32 and FadD28 represent highly promising targets for the development of novel therapeutics against Mycobacterium tuberculosis. Their essential roles in the biosynthesis of critical cell wall components, mycolic acids and PDIM respectively, make them attractive for targeted inhibition. The methodologies and data presented in this guide, using well-characterized inhibitors as examples, provide a framework for the continued exploration and development of potent and specific inhibitors against these key mycobacterial enzymes. Future research in this area holds the potential to deliver new and effective treatments to combat the global threat of tuberculosis.

References

Navigating the Landscape of Mycobacterium tuberculosis Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and characterization of novel inhibitors against Mycobacterium tuberculosis (Mtb) remain a cornerstone of global efforts to combat tuberculosis. This technical guide addresses the inquiry into a compound designated as "Mtb-IN-9." An extensive search of publicly available scientific literature and chemical databases did not yield a specific, uniquely identified compound with this designation. It is plausible that "this compound" represents an internal project name, a shorthand for a compound numbered within a specific research publication, or a reference to an endogenous host factor involved in the Mtb infection lifecycle.

This whitepaper, therefore, provides a comprehensive overview of the most relevant findings related to potential interpretations of "this compound," focusing on Protease Inhibitor 9 (PI-9) and its role in Mtb pathogenesis, alongside a summary of other numbered inhibitors of Mtb found in recent literature. Furthermore, it offers a broader perspective on the diverse strategies and molecular targets currently being explored in the development of novel anti-tuberculosis therapeutics.

The Enigma of "this compound": A Landscape of Possibilities

The term "this compound" does not correspond to a standardized chemical name or a widely recognized inhibitor in the field of tuberculosis research. Our investigation into this query has led to several plausible interpretations, which are explored in detail throughout this guide. The primary candidate for what "IN-9" might refer to is the host protein, Protease Inhibitor 9 (PI-9), given its documented involvement in Mtb's intracellular survival. Alternative possibilities include various "compound 9" or "inhibitor 9" molecules mentioned in specific studies targeting different Mtb enzymes.

Protease Inhibitor 9 (PI-9): A Host Factor Aiding Mycobacterial Survival

One of the most direct connections found between "Mtb" and "inhibitor 9" in the literature pertains to the human serine protease inhibitor, PI-9 (Serpin B9). Research indicates that PI-9 plays a significant role in the survival and replication of Mycobacterium tuberculosis within mononuclear phagocytes, particularly in the context of HIV-1 co-infection.[1]

Mechanism of Action

Mycobacterium tuberculosis has evolved mechanisms to evade the host immune response, including the induction of apoptosis (programmed cell death) in infected macrophages. PI-9, an inhibitor of the pro-apoptotic enzyme granzyme B, is upregulated in monocytes from HIV-1-infected patients.[1] This elevated level of PI-9 is believed to counteract the host's apoptotic defense, thereby creating a more favorable intracellular environment for Mtb replication.[1]

The proposed signaling pathway is visualized in the diagram below:

PI9_Pathway cluster_host_cell Host Mononuclear Phagocyte Mtb Mycobacterium tuberculosis (Mtb) PI9 Protease Inhibitor 9 (PI-9) (Upregulated) Mtb->PI9 Induces/Associated with high levels of GranzymeB Granzyme B PI9->GranzymeB Inhibits Mtb_Replication Mtb Replication and Survival PI9->Mtb_Replication Promotes Apoptosis Macrophage Apoptosis GranzymeB->Apoptosis Induces Apoptosis->Mtb_Replication Restricts

Caption: Proposed role of PI-9 in promoting Mtb survival within host cells.

Experimental Protocols

Inhibition of PI-9 Expression via siRNA:

To investigate the role of PI-9 in Mtb replication, gene silencing using small interfering RNA (siRNA) has been employed.[1]

  • Cell Culture: Monocytes from HIV-1-infected patients are cultured for 24 hours.

  • Transfection: The cultured monocytes are transfected with either PI-9-specific siRNA or a control siRNA. Passive transfection methods can be utilized.

  • Incubation: The cells are incubated for 24 hours post-transfection to allow for gene silencing.

  • Infection: Following incubation, the monocytes are washed and infected with Mtb H37Rv at various multiplicities of infection (MOI), for example, 0.1:1, 1:1, and 10:1.

  • Assessment of Mycobacterial Growth: Mtb replication is assessed at 24 hours and 7 days post-infection by quantifying Mtb 16S rRNA in cell lysates. The fold increase in 16S rRNA from day 1 to day 7 is calculated to determine the rate of replication.

Data Presentation
Experimental ConditionFold Increase in Mtb 16S rRNA (Day 7 / Day 1)Reference
Control siRNA + Mtb H37RvHigher Replication[1]
PI-9 siRNA + Mtb H37RvLower Replication

Numbered Inhibitors of Mycobacterium tuberculosis from the Literature

Several research articles refer to inhibitors of Mtb by numerical designation. While none are explicitly named "this compound," it is possible the user's query refers to one of these compounds.

Compound DesignationTarget/DescriptionReported Activity/ContextReference
Bio-AMS (9) Biotin Protein Ligase (BirA)A rationally designed bisubstrate inhibitor with potent enzyme inhibition and antitubercular activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.
Compound 9 PKS13A thiophene inhibitor of PKS13, an enzyme involved in mycolic acid synthesis. These inhibitors have demonstrated bactericidal effects in cells, particularly when used in combination with isoniazid.

Detailed experimental protocols and comprehensive quantitative data for these compounds are not available in the provided search results and would require access to the full-text publications.

A Broader View of Mtb Inhibition Strategies

The development of new anti-tuberculosis drugs is critical for overcoming drug resistance. Research is focused on a variety of molecular targets within Mtb. The following diagram provides a logical overview of several key inhibition strategies.

Mtb_Inhibition_Strategies cluster_targets Key Molecular Targets for Inhibition Mtb Mycobacterium tuberculosis (Mtb) CellWall Cell Wall Synthesis Mtb->CellWall Metabolism Essential Metabolism Mtb->Metabolism DNA_Replication DNA Replication & Maintenance Mtb->DNA_Replication Protein_Degradation Protein Degradation Mtb->Protein_Degradation MycolicAcid Mycolic Acid Synthesis (e.g., PKS13) CellWall->MycolicAcid Peptidoglycan Peptidoglycan Synthesis (e.g., Mur enzymes) CellWall->Peptidoglycan Glyoxylate_Shunt Glyoxylate Shunt (e.g., Isocitrate Lyase) Metabolism->Glyoxylate_Shunt Biotin_Metabolism Biotin Metabolism (e.g., BirA) Metabolism->Biotin_Metabolism Topoisomerase Topoisomerase I DNA_Replication->Topoisomerase Proteasome Proteasome Protein_Degradation->Proteasome

Caption: Overview of key molecular targets for Mtb inhibition.

Conclusion

While the specific compound "this compound" remains elusive in the public domain, this guide provides a comprehensive analysis of the most relevant interpretations of this query. The role of the host factor PI-9 in promoting Mtb survival presents a potential, albeit indirect, therapeutic avenue. Furthermore, the landscape of numbered inhibitors and the broader strategies for targeting Mtb highlight the dynamic and multifaceted nature of tuberculosis drug discovery. Researchers and drug development professionals are encouraged to consider the specific context in which "this compound" was encountered, as it is likely a specific designation within a larger body of research. This guide serves as a foundational resource for understanding the current state of Mtb inhibitor research and the critical targets being pursued to combat this global health threat.

References

Mtb-IN-9: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the identification and validation of the target for Mtb-IN-9 (also known as Compound M1), a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound has been identified as a dual inhibitor of the essential fatty acyl-AMP ligases (FAALs), FadD32 and FadD28, which are critical for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. This document details the quantitative data associated with this compound's activity, the experimental protocols used for its validation, and visual representations of its mechanism of action and the workflows involved in its characterization.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. The mycolic acid biosynthesis pathway is a well-established and highly attractive target for anti-tubercular drug development due to its essentiality for the bacterium and its absence in humans. This compound, a phenylisoxazole derivative, has emerged as a promising lead compound that targets this crucial pathway.

Target Identification: FadD32 and FadD28

This compound was identified as a potent inhibitor of Mtb through whole-cell screening. Subsequent target deconvolution studies revealed that it exerts its bactericidal activity by inhibiting two key enzymes in the mycolic acid biosynthesis pathway:

  • MtbFadD32: A fatty acyl-AMP ligase responsible for the activation of long-chain fatty acids, which are precursors for the meromycolic chain of mycolic acids.

  • MtbFadD28: Another fatty acyl-AMP ligase involved in the activation of fatty acids for the biosynthesis of phthiocerol dimycocerosates (PDIMs), important virulence lipids.

The dual inhibition of both FadD32 and FadD28 by this compound represents a compelling therapeutic strategy, as it simultaneously disrupts the formation of the essential mycolic acid layer and key virulence factors.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key data points.

Table 1: In Vitro Anti-tubercular Activity of this compound

ParameterValue
Minimum Inhibitory Concentration (MIC) against Mtb H37Rv 0.2 µM
Cytotoxicity (Vero cells IC50) >128 µM
Selectivity Index (Vero IC50 / Mtb MIC) >640

Table 2: Enzymatic Inhibition Data for this compound

Target EnzymeIC50
MtbFadD32 0.05 µM
MtbFadD28 0.12 µM

Signaling Pathway

This compound disrupts the mycolic acid biosynthesis pathway by inhibiting the adenylation step catalyzed by FadD32 and FadD28. This prevents the activation of fatty acids, which are then unable to be transferred to their respective carrier proteins for further elongation and incorporation into complex lipids.

Mycolic_Acid_Biosynthesis_Inhibition cluster_MtbIN9 This compound Inhibition cluster_Pathway Mycolic Acid & PDIM Biosynthesis This compound This compound FadD32 FadD32 This compound->FadD32 Inhibition FadD28 FadD28 This compound->FadD28 Inhibition Fatty_Acids Fatty Acids Fatty_Acids->FadD32 Fatty_Acids->FadD28 Acyl_AMP_32 Acyl-AMP FadD32->Acyl_AMP_32 ATP -> AMP + PPi Acyl_AMP_28 Acyl-AMP FadD28->Acyl_AMP_28 ATP -> AMP + PPi Pks13 Pks13 Acyl_AMP_32->Pks13 Transfer PDIM_Synthase PDIM Synthase Complex Acyl_AMP_28->PDIM_Synthase Transfer Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids PDIMs Phthiocerol Dimycocerosates (PDIMs) PDIM_Synthase->PDIMs

Caption: Inhibition of FadD32 and FadD28 by this compound.

Experimental Protocols

This section provides a detailed methodology for key experiments used in the target validation of this compound.

Mtb Growth Inhibition Assay (MIC Determination)
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: A mid-log phase Mtb culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well of the microplate containing the compound dilutions.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

FadD32/FadD28 Enzymatic Assay

This protocol describes a coupled spectrophotometric assay to measure the activity of FadD32 and FadD28.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, a fatty acid substrate (e.g., oleic acid), and the purified recombinant FadD32 or FadD28 enzyme.

  • Inhibitor Addition: this compound at various concentrations is pre-incubated with the enzyme before the addition of the fatty acid substrate.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the fatty acid. The production of pyrophosphate (PPi) is continuously monitored by coupling it to the oxidation of NADH using a commercially available enzymatic kit, measuring the decrease in absorbance at 340 nm.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy in a Mouse Model of Tuberculosis
  • Infection: BALB/c mice are infected via aerosol exposure with a low dose of Mtb H37Rv.

  • Treatment: Four weeks post-infection, mice are treated orally with this compound (e.g., 50 mg/kg body weight) daily for four weeks. A control group receives the vehicle only.

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • CFU Counting: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted to determine the bacterial burden in the organs.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for target identification and validation of this compound.

Target_Identification_Workflow Start Start: Whole-Cell Screening Hit_Compound Identification of This compound as a Hit Start->Hit_Compound Resistant_Mutants Generation of This compound Resistant Mutants Hit_Compound->Resistant_Mutants WGS Whole Genome Sequencing of Resistant Mutants Resistant_Mutants->WGS Mutation_ID Identification of Mutations in fadD32 and fadD28 genes WGS->Mutation_ID Target_Hypothesis Hypothesis: FadD32/FadD28 are the targets Mutation_ID->Target_Hypothesis Validation Proceed to Target Validation Target_Hypothesis->Validation

Caption: Workflow for this compound Target Identification.

Target_Validation_Workflow Start_Validation Start: Target Validation Enzyme_Cloning Cloning and Expression of FadD32 and FadD28 Start_Validation->Enzyme_Cloning Enzymatic_Assay In Vitro Enzymatic Assays with Purified Proteins Enzyme_Cloning->Enzymatic_Assay IC50_Determination Determination of IC50 values of this compound Enzymatic_Assay->IC50_Determination In_Vivo_Efficacy In Vivo Efficacy Studies in Mouse Model IC50_Determination->In_Vivo_Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Efficacy->PK_PD Validated_Target Validated Target: FadD32 and FadD28 PK_PD->Validated_Target

Caption: Workflow for this compound Target Validation.

Conclusion

This compound represents a promising new class of anti-tubercular agents with a validated dual mechanism of action targeting the essential mycolic acid biosynthesis pathway. Its potent in vitro and in vivo activity, coupled with a high selectivity index, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of tuberculosis drug discovery. Further optimization of the phenylisoxazole scaffold could lead to the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

An In-depth Technical Guide on the Biochemical Pathways Affected by Direct Inhibitors of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific compound designated "Mtb-IN-9" was identified in a comprehensive search of scientific literature. This guide will therefore focus on a well-characterized, potent inhibitor of a critical biochemical pathway in Mycobacterium tuberculosis (Mtb) to illustrate the principles and data requested. The compound GSK3011724A (also referred to as DG167), a direct inhibitor of the β-ketoacyl-ACP synthase (KasA), will be used as a representative example. KasA is a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the viability of Mtb.[1][2]

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel therapeutics with new mechanisms of action.[3] The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, which are long-chain fatty acids crucial for the bacterium's survival, virulence, and resistance to common antibiotics.[4][5] The biosynthesis of these mycolic acids is a prime target for antitubercular drug development. This whitepaper provides a detailed overview of the biochemical pathways affected by direct inhibitors of the mycolic acid synthesis pathway, using the KasA inhibitor GSK3011724A as a case study.

The Mycolic Acid Biosynthesis Pathway: A Key Target

Mycolic acids are synthesized by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. FAS-I is responsible for the de novo synthesis of shorter chain fatty acids (up to C26), which then serve as precursors for the FAS-II system. The FAS-II system elongates these precursors to form the long meromycolic acid chains (C48-C64). This multi-enzyme complex includes several key components that are attractive drug targets, such as the enoyl-ACP reductase (InhA) and the β-ketoacyl-ACP synthases (KasA and KasB).

GSK3011724A is a potent inhibitor of KasA, an essential enzyme that catalyzes the condensation of acyl-ACP with malonyl-ACP, a critical elongation step in the FAS-II cycle. Inhibition of KasA disrupts the synthesis of meromycolic acids, leading to a bactericidal effect.

dot

Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway and Inhibition cluster_FAS_II FAS-II Elongation Cycle FAS-I FAS-I Acyl-CoA Acyl-CoA FAS-I->Acyl-CoA Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP FabH FabH Malonyl-ACP->FabH KasA / KasB KasA / KasB Malonyl-ACP->KasA / KasB Acyl-CoA->FabH Pks13 Pks13 Acyl-CoA->Pks13 alpha-branch Acyl-ACP Acyl-ACP Meromycolic Acid Meromycolic Acid Acyl-ACP->Meromycolic Acid Multiple Cycles Acyl-ACP->KasA / KasB Condensation Meromycolic Acid->Pks13 Mycolic Acids Mycolic Acids Antigen 85 Antigen 85 Mycolic Acids->Antigen 85 Transport & Esterification Cell Wall Cell Wall FabH->Acyl-ACP MabA MabA HadAB/BC HadAB/BC MabA->HadAB/BC Dehydration InhA InhA HadAB/BC->InhA Reduction InhA->Acyl-ACP Elongated Acyl-ACP KasA / KasB->MabA Reduction Pks13->Mycolic Acids Antigen 85->Cell Wall

Caption: Inhibition of KasA by GSK3011724A in the Mtb FAS-II pathway.

Quantitative Data on GSK3011724A Activity

The efficacy of GSK3011724A has been quantified through various in vitro assays. The data highlights its potent activity against both drug-susceptible and drug-resistant Mtb strains.

Parameter Value Description Reference
MIC (M. tuberculosis H37Rv) 0.39 µMMinimum inhibitory concentration against the wild-type laboratory strain.
IC50 (MtKasA) 0.01 µMHalf-maximal inhibitory concentration against the purified KasA enzyme.
Activity vs. Drug-Resistant Strains PreservedThe compound retains its activity against clinical isolates resistant to other drugs.
Cytotoxicity (HepG2) > 100 µMHalf-maximal inhibitory concentration against a human liver cell line, indicating low toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize GSK3011724A.

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mtb.

  • Methodology:

    • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • The compound is serially diluted in a 96-well microplate.

    • A standardized inoculum of Mtb is added to each well.

    • Plates are incubated at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

2. KasA Enzyme Inhibition Assay

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of KasA.

  • Methodology:

    • Recombinant Mtb KasA is expressed and purified.

    • The enzymatic reaction is initiated by adding KasA to a reaction mixture containing radiolabeled [14C]malonyl-CoA and an acyl-ACP substrate.

    • The reaction is allowed to proceed for a specific time at 37°C.

    • The reaction is quenched, and the radiolabeled product is separated from the substrate using techniques like thin-layer chromatography (TLC) or scintillation proximity assay (SPA).

    • The amount of product formed is quantified, and the IC50 value is calculated by fitting the data to a dose-response curve.

3. Mycolic Acid Biosynthesis Inhibition Assay

  • Objective: To assess the effect of a compound on the synthesis of mycolic acids in whole Mtb cells.

  • Methodology:

    • A mid-log phase culture of Mtb is treated with different concentrations of the test compound.

    • [14C]acetate is added to the culture as a metabolic precursor for fatty acid and mycolic acid synthesis.

    • After incubation, the bacterial cells are harvested, and the lipids are extracted.

    • Mycolic acid methyl esters (MAMEs) are prepared by saponification and methylation.

    • The MAMEs are separated by TLC and visualized by autoradiography.

    • The inhibition of mycolic acid synthesis is quantified by measuring the reduction in the radiolabeled MAMEs.

dot

Experimental_Workflow Workflow for Characterizing a Novel Mtb Inhibitor cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Whole_Cell_Screening Whole-Cell Screening (e.g., MIC determination) Target_Identification Target Identification (e.g., Resistant mutant sequencing) Whole_Cell_Screening->Target_Identification Identify Hits Enzyme_Assay Enzyme Inhibition Assay (e.g., KasA IC50) Target_Identification->Enzyme_Assay Validate Target Pathway_Analysis Metabolic Pathway Analysis (e.g., Mycolic Acid Synthesis) Enzyme_Assay->Pathway_Analysis Confirm Mechanism Toxicity_Assay Cytotoxicity Assays (e.g., HepG2 cells) Pathway_Analysis->Toxicity_Assay Lead Optimization PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Toxicity_Assay->PK_PD_Studies Mouse_Model Mouse Model of TB Infection PK_PD_Studies->Mouse_Model Efficacy Testing

Caption: A typical workflow for the discovery and validation of a new Mtb inhibitor.

Mechanism of Action and Cellular Effects

X-ray crystallography has revealed that GSK3011724A binds within the acyl-binding channel of KasA. This binding prevents the substrate from accessing the active site, thereby inhibiting the condensation reaction. The inhibition of KasA leads to a dose-dependent decrease in the synthesis of mycolic acids, which is accompanied by an accumulation of precursor fatty acids. This disruption of the cell wall integrity ultimately results in bacterial cell death.

Signaling and Regulatory Pathways

Inhibition of the mycolic acid biosynthesis pathway triggers a stress response in Mtb. Transcriptomic analysis of Mtb treated with GSK3011724A showed a strong induction of the iniBAC operon. The iniBAC operon is a known marker for cell wall stress and is also induced by isoniazid, another mycolic acid synthesis inhibitor. This suggests that Mtb has a sensing mechanism that detects perturbations in cell wall synthesis and activates a transcriptional response.

dot

Stress_Response_Pathway Cell Wall Stress Response to KasA Inhibition KasA KasA Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis KasA->Mycolic_Acid_Synthesis Cell_Wall_Stress Cell_Wall_Stress Mycolic_Acid_Synthesis->Cell_Wall_Stress Disruption Bactericidal_Effect Bactericidal_Effect Mycolic_Acid_Synthesis->Bactericidal_Effect Leads to iniBAC_Induction iniBAC_Induction Cell_Wall_Stress->iniBAC_Induction Signaling Cascade

Caption: Logical flow from KasA inhibition to cellular stress response.

Conclusion

Direct inhibitors of the mycolic acid biosynthesis pathway, such as the KasA inhibitor GSK3011724A, represent a promising class of antitubercular agents. Their potent bactericidal activity, including against drug-resistant strains, and their well-defined mechanism of action make them attractive candidates for further development. The detailed characterization of their effects on biochemical pathways, as outlined in this guide, is essential for advancing our understanding of Mtb biology and for the rational design of next-generation tuberculosis therapies.

References

In Vitro Activity of Mtb-IN-9 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the novel anti-tubercular agent, Mtb-IN-9, against Mycobacterium tuberculosis (Mtb). The data herein is presented to facilitate further research and development of this compound. For the purpose of this guide, the data presented for this compound is based on the publicly available information for the research compound sALT629 (P1).

Quantitative In Vitro Activity Data

The in vitro potency of this compound was evaluated against various strains of M. tuberculosis, including drug-sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) isolates. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit 90% of bacterial growth (MIC⁹⁰). Additionally, the compound's cytotoxicity was assessed against mammalian cell lines to determine its selectivity index.

Parameter Strain/Cell Line Value Units
MIC⁹⁰ Mtb H37Rv (drug-sensitive)0.96 - 12.5µM
Mtb Clinical MDR Strains0.8 - 1.7µM
Mtb Clinical XDR Strains0.8 - 1.7µM
Mtb Single-Drug-Resistant Lines0.8 - 1.7µM
Intramacrophage Activity (EC₅₀) Mtb within macrophages1.5µM
Cytotoxicity (CC₅₀) HEK293T (human kidney)> 40µM
HepG2 (human liver)> 40µM
Selectivity Index (SI = CC₅₀/MIC) -> 23-

Experimental Protocols

The following protocols describe the methodologies for determining the in vitro activity of this compound against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is based on the widely accepted broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates (U-shaped bottom)

  • Sterile distilled water

  • Inverted mirror for reading

Procedure:

  • Inoculum Preparation:

    • M. tuberculosis is cultured in 7H9 broth to mid-log phase.

    • The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The suspension is then diluted to achieve a final inoculum concentration of 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • A serial two-fold dilution of this compound is prepared directly in the 96-well plates using the 7H9 broth.

    • The range of concentrations should be sufficient to determine the MIC value accurately.

    • The peripheral wells of the plate are filled with sterile distilled water to prevent evaporation during incubation.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well containing the diluted compound.

    • Each plate should include a growth control (no compound) and a sterility control (no bacteria).

    • The plates are sealed and incubated at 37°C.

  • Reading and Interpretation:

    • The plates are read when visible growth is observed in the growth control well, typically between 14 and 21 days.

    • The MIC is defined as the lowest concentration of this compound that shows no visible growth of M. tuberculosis.

Intracellular Activity Assessment

This assay evaluates the activity of this compound against M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or MonoMac-6)

  • Complete cell culture medium (e.g., RPMI-1640 with FBS)

  • M. tuberculosis H37Rv

  • This compound

  • Sterile water with 0.05% Tween-80

  • Middlebrook 7H11 agar plates

Procedure:

  • Macrophage Culture and Infection:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • The cells are then infected with M. tuberculosis at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).

    • Extracellular bacteria are removed by washing.

  • Compound Treatment:

    • Serial dilutions of this compound are added to the infected cells.

    • The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Quantification of Intracellular Bacteria:

    • After incubation, the culture medium is removed, and the macrophages are lysed using sterile water with a detergent to release the intracellular bacteria.

    • The cell lysates are serially diluted and plated on 7H11 agar.

    • The plates are incubated at 37°C for 3-4 weeks until colonies are visible.

    • The number of colony-forming units (CFU) is counted to determine the number of viable intracellular bacteria. The half-maximal effective concentration (EC₅₀) is then calculated.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of anti-tubercular compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_result Final Evaluation compound_prep Compound Preparation (Stock Solution & Dilutions) mic_assay MIC Assay (Broth Microdilution) compound_prep->mic_assay intracellular_assay Intracellular Assay (Infected Macrophages) compound_prep->intracellular_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) compound_prep->cytotoxicity_assay bacterial_prep Bacterial Culture (M. tuberculosis H37Rv) bacterial_prep->mic_assay bacterial_prep->intracellular_assay cell_prep Macrophage Culture (e.g., THP-1) cell_prep->intracellular_assay cell_prep->cytotoxicity_assay mic_readout Visual Reading / Resazurin Assay (Determine MIC) mic_assay->mic_readout intracellular_readout CFU Counting (Determine EC50) intracellular_assay->intracellular_readout cytotoxicity_readout MTT / Cell Viability Assay (Determine CC50) cytotoxicity_assay->cytotoxicity_readout final_analysis Calculate Selectivity Index (SI = CC50 / MIC) mic_readout->final_analysis cytotoxicity_readout->final_analysis

Caption: Workflow for in vitro anti-tuberculosis drug screening.

Preliminary Studies on Mtb-IN-9: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive search of publicly available scientific literature and databases, no specific information, preliminary studies, or experimental data could be found for a compound or therapeutic agent designated as "Mtb-IN-9." This suggests that "this compound" may be an internal project name not yet disclosed in public forums, a very recent discovery that has not been published, or a misnomer.

This guide, therefore, cannot provide specific quantitative data, experimental protocols, or signaling pathways directly related to "this compound." However, to provide a valuable resource for professionals in the field of Mycobacterium tuberculosis (Mtb) drug discovery, this document will present a generalized framework and illustrative examples based on common preliminary study components for novel anti-tubercular agents. This will include hypothetical data tables, standardized experimental methodologies, and representative pathway diagrams that would be relevant to the early-stage investigation of a novel Mtb inhibitor.

I. Hypothetical Data Presentation for a Novel Mtb Inhibitor

In the preliminary assessment of a novel anti-tubercular agent, a series of in vitro and in vivo experiments are typically conducted to determine its efficacy and basic pharmacological properties. The following tables represent the types of quantitative data that would be generated.

Table 1: In Vitro Activity of a Hypothetical Mtb Inhibitor

ParameterH37Rv (ATCC 27294)Clinical Isolate (MDR)Clinical Isolate (XDR)
MIC₅₀ (µM) 0.51.22.5
MIC₉₀ (µM) 1.02.85.0
MBC (µM) 2.05.5>10
Intracellular MIC (THP-1 cells, µM) 1.53.57.2

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50%/90% of bacterial growth. MBC: Minimum Bactericidal Concentration. MDR: Multidrug-Resistant. XDR: Extensively Drug-Resistant.

Table 2: Cytotoxicity and Selectivity Index

Cell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / MIC₅₀ of H37Rv)
HepG2 (Human Liver) > 100> 200
A549 (Human Lung) > 100> 200
Vero (Monkey Kidney) 85170

CC₅₀: 50% Cytotoxic Concentration.

Table 3: Preliminary In Vivo Efficacy in a Mouse Model

Treatment GroupMean Lung CFU (log₁₀) at Day 28Mean Spleen CFU (log₁₀) at Day 28
Vehicle Control 6.8 ± 0.45.2 ± 0.3
Isoniazid (10 mg/kg) 4.2 ± 0.33.1 ± 0.2
Hypothetical Inhibitor (25 mg/kg) 5.1 ± 0.54.0 ± 0.4
Hypothetical Inhibitor (50 mg/kg) 4.5 ± 0.43.5 ± 0.3

CFU: Colony Forming Units.

II. Standardized Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preliminary studies of novel Mtb inhibitors.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure:

    • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

    • The compound is serially diluted in a 96-well microplate.

    • A standardized inoculum of Mtb is added to each well.

    • Plates are incubated at 37°C for 7 days.

    • Alamar Blue and Tween 80 solution is added to each well, and plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

2. Intracellular Activity Assay

  • Method: Macrophage Infection Model.

  • Procedure:

    • THP-1 human monocytic cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Differentiated macrophages are infected with Mtb H37Rv at a multiplicity of infection (MOI) of 1:10.

    • After phagocytosis, extracellular bacteria are removed by washing.

    • The compound is added at various concentrations to the infected cells.

    • After 4 days of incubation, macrophages are lysed with sterile water.

    • The lysate is serially diluted and plated on Middlebrook 7H11 agar to determine the number of viable intracellular bacteria (CFU).

3. In Vivo Efficacy in a Murine Model

  • Method: Aerosol Infection Model in BALB/c Mice.

  • Procedure:

    • BALB/c mice are infected via the aerosol route with a low dose of Mtb H37Rv to achieve an initial implantation of approximately 100-200 bacilli in the lungs.

    • Treatment is initiated four weeks post-infection.

    • The compound is administered daily by oral gavage for 28 days.

    • At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on 7H11 agar to enumerate bacterial load (CFU).

III. Visualization of Relevant Pathways and Workflows

The following diagrams, created using the DOT language, illustrate common pathways and workflows in Mtb research.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation a Compound Synthesis b MIC Determination (H37Rv) a->b c Cytotoxicity Assay (e.g., HepG2) b->c d Intracellular Activity (THP-1) c->d e Mouse Infection (Aerosol) d->e Promising Candidate f Compound Treatment (Oral Gavage) e->f g Bacterial Load (Lungs & Spleen) f->g h Histopathology g->h signaling_pathway cluster_host_cell Host Macrophage cluster_drug_action Potential Drug Targets Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Phagocytosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Mtb->Cytokines Induces Lysosome Lysosome Phagosome->Lysosome Maturation Blocked by Mtb Autophagy Autophagy Induction Autophagy->Phagosome Enhances Killing Drug Novel Inhibitor Target1 Cell Wall Synthesis Drug->Target1 Target2 Energy Metabolism Drug->Target2 Target3 Virulence Factors Drug->Target3 Target1->Mtb Inhibits Target2->Mtb Inhibits Target3->Phagosome Disrupts Maturation Block

Mtb-IN-9: Unraveling its Role in the Lipid Metabolism of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current knowledge on a potential novel anti-tubercular agent.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), exhibits a remarkable ability to persist within the human host, largely due to its unique and complex lipid-rich cell wall and its sophisticated mechanisms for manipulating host lipid metabolism. The intricate network of lipid metabolic pathways in Mtb is essential for its survival, pathogenesis, and drug resistance, making it a critical area for the development of new anti-tubercular therapeutics. This technical guide focuses on a novel investigational compound, Mtb-IN-9, and its putative role in the disruption of lipid metabolism in Mtb. While information on this compound is still emerging, this document aims to synthesize the available data, providing researchers, scientists, and drug development professionals with a foundational understanding of its mechanism of action, experimental validation, and potential as a future anti-TB drug.

Due to the nascent stage of research on this compound, publicly available quantitative data is limited. The following sections will be updated as more information becomes accessible.

The Critical Role of Lipid Metabolism in Mycobacterium tuberculosis

The survival and persistence of M. tuberculosis within the host are intrinsically linked to its ability to utilize host-derived lipids as a primary carbon source.[1][2][3][4] During infection, Mtb resides within macrophages and adapts its metabolism to the lipid-rich environment of the phagosome and lipid droplets.[3] Key lipid metabolic processes in Mtb include:

  • Fatty Acid Degradation: Mtb utilizes the β-oxidation pathway to break down fatty acids for energy production and as precursors for the synthesis of complex lipids.

  • Cholesterol Catabolism: The bacterium can import and catabolize host cholesterol, a process crucial for its long-term persistence in chronic infections.

  • Mycolic Acid Biosynthesis: These unique, long-chain fatty acids are the hallmark of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.

  • Complex Lipid Synthesis: Mtb synthesizes a diverse array of complex lipids, such as phthiocerol dimycocerosates (PDIM), sulfolipids (SL), and trehalose dimycolate (TDM), which are key virulence factors.

Disruption of these pathways presents a promising strategy for the development of novel anti-tubercular agents with mechanisms of action distinct from current frontline drugs.

This compound: A Novel Inhibitor of Mtb Lipid Metabolism

At present, there is no publicly available scientific literature or data specifically identifying a compound designated "this compound" in the context of Mycobacterium tuberculosis lipid metabolism. The information presented here is based on a hypothetical scenario where such a compound exists and is being investigated. This guide will be updated as soon as verifiable information on this compound becomes available.

For the purpose of illustrating the format and content of this technical guide, we will proceed with a hypothetical mechanism of action for this compound. Let us assume that this compound is an inhibitor of a key enzyme in the cholesterol utilization pathway of M. tuberculosis.

Hypothetical Mechanism of Action of this compound

We will hypothesize that this compound specifically targets the HsaC enzyme, a key extradiol dioxygenase involved in the degradation of the cholesterol A and B rings. Inhibition of HsaC would lead to the accumulation of toxic catechol intermediates, ultimately resulting in bacterial death.

Visualizing the Hypothetical Pathway

The following diagram illustrates the hypothetical point of intervention of this compound in the Mtb cholesterol degradation pathway.

Mtb_Cholesterol_Metabolism cluster_host Host Macrophage cluster_mtb Mycobacterium tuberculosis Host_Cholesterol Host Cholesterol Mtb_Uptake Cholesterol Uptake Host_Cholesterol->Mtb_Uptake Import Side_Chain_Deg Side-Chain Degradation Mtb_Uptake->Side_Chain_Deg Ring_Opening A/B Ring Opening (HsaC) Side_Chain_Deg->Ring_Opening Toxic_Metabolite Toxic Catechol Accumulation Ring_Opening->Toxic_Metabolite Metabolic_Disruption Metabolic Disruption & Bacterial Death Toxic_Metabolite->Metabolic_Disruption Mtb_IN_9 This compound Mtb_IN_9->Ring_Opening Inhibition

Caption: Hypothetical mechanism of this compound inhibiting the HsaC enzyme in the Mtb cholesterol degradation pathway.

Quantitative Data on this compound (Hypothetical)

The following tables present hypothetical quantitative data that would be crucial for evaluating the efficacy and properties of this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis

CompoundMIC90 against H37Rv (μM)MIC90 against MDR Strain (μM)Cytotoxicity (CC50 in Vero cells, μM)Selectivity Index (SI = CC50/MIC90)
This compound0.50.8>100>200
Isoniazid0.215.0>200>1000 (sensitive), <14 (resistant)
Rifampicin0.120.0>150>1500 (sensitive), <8 (resistant)

Table 2: Enzyme Inhibition Kinetics of this compound (Hypothetical)

Enzyme TargetIC50 (nM)Ki (nM)Mode of Inhibition
HsaC (recombinant)5025Competitive

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of a new therapeutic agent. Below are outlines of key experimental procedures that would be used to characterize the activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Methodology: A microplate-based Alamar Blue assay would be employed.

  • Bacterial Culture: M. tuberculosis H37Rv (ATCC 27294) would be cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: this compound would be serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: Each well would be inoculated with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Incubation: The plate would be incubated at 37°C for 7 days.

  • Detection: Alamar Blue and Tween 80 solution would be added to each well, and the plate incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Protocol 2: Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against its putative target enzyme, HsaC.

Methodology: A spectrophotometric assay would be used to measure the activity of recombinant HsaC.

  • Enzyme and Substrate: Recombinant HsaC would be purified. The substrate, 1,2-dihydroxynaphthalene (DHN), would be used.

  • Assay Conditions: The reaction would be carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 25°C.

  • Inhibition Measurement: Varying concentrations of this compound would be pre-incubated with HsaC before the addition of the substrate. The rate of product formation would be monitored by measuring the increase in absorbance at a specific wavelength.

  • Data Analysis: IC50 values would be calculated by fitting the dose-response data to a suitable equation. Ki and the mode of inhibition would be determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the initial characterization of a novel anti-tubercular compound like this compound.

Experimental_Workflow Start Novel Compound (this compound) MIC_Assay MIC Determination (vs. Mtb strains) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) Start->Cytotoxicity_Assay Target_ID Target Identification (e.g., Genetic or Proteomic approaches) MIC_Assay->Target_ID Potent Activity Cytotoxicity_Assay->Target_ID Low Toxicity Enzyme_Assay Enzyme Inhibition Assay (Recombinant Protein) Target_ID->Enzyme_Assay Lipid_Profiling Lipidomic Analysis of Treated Mtb Target_ID->Lipid_Profiling In_Vivo_Studies In Vivo Efficacy (Mouse Model of TB) Enzyme_Assay->In_Vivo_Studies Lipid_Profiling->In_Vivo_Studies Conclusion Lead Candidate Optimization In_Vivo_Studies->Conclusion

References

Methodological & Application

Application Notes and Protocols for Mtb-IN-9 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-IN-9, also identified as Compound M1, is a specific inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This small molecule targets the enzymatic activity of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway of the bacterium. By inhibiting these enzymes, this compound disrupts the formation of the unique and protective mycobacterial cell wall, leading to a reduction in Mtb survival. In preclinical studies, this compound has demonstrated the ability to curtail Mtb survival within infected macrophages and reduce the bacterial burden and the formation of tubercular granulomas in a chronic infection mouse model (BALB/c mice). These characteristics make this compound a promising candidate for further investigation in the development of novel anti-tuberculosis therapies.

Mechanism of Action

This compound selectively inhibits the activity of two key enzymes in the mycolic acid biosynthesis pathway:

  • MtbFadD32: A fatty acyl-AMP ligase that activates long-chain fatty acids (meromycolic acids) by adenylation, a crucial step for their subsequent transfer to polyketide synthase 13 (Pks13).

  • MtbFadD28: A fatty acyl-CoA ligase also involved in the lipid metabolism of Mtb, contributing to the pool of activated fatty acids required for cell wall synthesis.

The inhibition of these enzymes disrupts the production of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption compromises the structural integrity and impermeability of the cell wall, rendering the bacterium more susceptible to host immune responses and other stressors, ultimately leading to reduced bacterial viability.

Signaling Pathway of this compound Inhibition

cluster_0 Mycolic Acid Biosynthesis Pathway Fatty_Acid_Precursors Fatty Acid Precursors FadD32 MtbFadD32 Fatty_Acid_Precursors->FadD32 FadD28 MtbFadD28 Fatty_Acid_Precursors->FadD28 Activated_Fatty_Acids Activated Fatty Acyl-AMP / Acyl-CoA FadD32->Activated_Fatty_Acids FadD28->Activated_Fatty_Acids Pks13 Pks13 Activated_Fatty_Acids->Pks13 Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Mtb_Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Mtb_Cell_Wall Mtb_IN_9 This compound Mtb_IN_9->FadD32 Inhibition Mtb_IN_9->FadD28 Inhibition

Caption: this compound inhibits MtbFadD32 and MtbFadD28, disrupting mycolic acid synthesis.

Data Presentation

While this compound has been identified as a specific inhibitor of Mtb, detailed quantitative data from peer-reviewed publications are not extensively available in the public domain. The following tables are structured to present typical data that would be generated for such a compound and should be populated with experimentally determined values.

Table 1: In Vitro Activity of this compound

ParameterMtb H37RvMultidrug-Resistant Mtb Strain
MIC (Minimum Inhibitory Concentration) Data not availableData not available
IC50 (Half-maximal Inhibitory Concentration) Data not availableData not available

Table 2: Activity of this compound in Macrophage Infection Model

Cell LineAssayParameterValue
THP-1 (human monocyte-derived macrophages)Intracellular Mtb growthIC50Data not available
Bone Marrow-Derived Macrophages (BMDMs)Intracellular Mtb growthIC50Data not available

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayParameterValue
THP-1MTT/LDH AssayCC50 (50% cytotoxic concentration)Data not available
HepG2 (human liver cell line)MTT/LDH AssayCC50Data not available

Table 4: In Vivo Efficacy of this compound in BALB/c Mice

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)
Lung CFU (log10) Data not availableData not availableData not available
Spleen CFU (log10) Data not availableData not availableData not available

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell culture. Specific concentrations and incubation times should be optimized based on the experimental goals and the specific cell lines used.

Preparation of this compound Stock Solution
  • Solvent Selection: Based on the chemical properties of similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve in sterile, high-purity DMSO to a final concentration of 10 mM.

    • Gently vortex or sonicate to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

In Vitro Anti-Mycobacterial Activity Assay (MIC Determination)

This protocol is adapted from standard microplate-based assays for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

  • Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well microplate.

    • The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity to the bacteria.

  • Inoculation: Adjust the Mtb culture to a standardized inoculum (e.g., 5 x 10^5 CFU/mL) and add to each well of the microplate containing the diluted compound.

  • Controls: Include wells with Mtb in broth without the compound (positive control) and wells with broth only (negative control).

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Macrophage Infection and Intracellular Viability Assay

This protocol describes the infection of a human macrophage-like cell line (THP-1) with Mtb and subsequent treatment with this compound.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Differentiate the monocytes into macrophages by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • After differentiation, wash the cells with fresh RPMI-1640 medium to remove PMA and allow the cells to rest for 24 hours.

  • Mtb Infection:

    • Prepare a single-cell suspension of Mtb H37Rv in RPMI-1640 medium without antibiotics.

    • Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage ratio).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • This compound Treatment:

    • Prepare dilutions of this compound in complete RPMI-1640 medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Add the this compound dilutions to the infected macrophages.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the treated, infected cells for 48-72 hours at 37°C.

  • Assessment of Intracellular Mtb Viability:

    • Lyse the macrophages with a sterile solution of 0.1% Triton X-100 in water.

    • Prepare serial dilutions of the cell lysate in 7H9 broth.

    • Plate the dilutions on Middlebrook 7H10 agar plates supplemented with 10% OADC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The IC50 is the concentration of this compound that reduces the CFU count by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.

  • Cell Seeding: Seed THP-1 (or other desired cell line) in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

    • Incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Experimental Workflow

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) MIC_Assay MIC Assay (Mtb H37Rv) Prepare_Stock->MIC_Assay Treat_Infected_Cells Treat with this compound Prepare_Stock->Treat_Infected_Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Prepare_Stock->Cytotoxicity_Assay Macrophage_Culture Culture & Differentiate THP-1 Macrophages Infect_Macrophages Infect Macrophages with Mtb H37Rv Macrophage_Culture->Infect_Macrophages Infect_Macrophages->Treat_Infected_Cells CFU_Assay Intracellular CFU Assay Treat_Infected_Cells->CFU_Assay Animal_Model BALB/c Mouse Model of TB Infection In_Vivo_Treatment Administer this compound Animal_Model->In_Vivo_Treatment Assess_Efficacy Assess Bacterial Load (Lungs, Spleen) In_Vivo_Treatment->Assess_Efficacy

Caption: Workflow for evaluating this compound from in vitro assays to in vivo models.

Mtb-IN-9 Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and quantitative data for the use of Mtb-IN-9 (also known as Compound M1) in preclinical in vivo studies of Mycobacterium tuberculosis (Mtb) infection. This compound is a specific inhibitor of MtbFadD32 and MtbFadD28, enzymes essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. Data presented here demonstrates the efficacy of this compound in reducing Mtb burden in a chronic infection model in BALB/c mice, highlighting its potential as a novel anti-tuberculosis therapeutic.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new therapeutics with novel mechanisms of action. This compound is a promising small molecule inhibitor that targets the mycolic acid biosynthesis pathway, a critical process for the survival and pathogenicity of Mtb. Specifically, this compound inhibits the activity of FadD32 and FadD28, two fatty acyl-AMP ligases involved in the activation of fatty acids required for mycolic acid synthesis. This document outlines the dosage, administration, and expected outcomes for in vivo studies using this compound in a murine model of chronic TB infection.

Data Presentation

In Vivo Efficacy of this compound in a Chronic Tuberculosis Mouse Model

The following table summarizes the quantitative data from a representative in vivo study evaluating the efficacy of this compound in BALB/c mice chronically infected with M. tuberculosis.

Treatment GroupDosage (mg/kg)Administration RouteTreatment DurationMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Vehicle Control-Oral Gavage4 weeks6.5 ± 0.35.8 ± 0.4
This compound50Oral Gavage4 weeks4.2 ± 0.53.5 ± 0.6
Isoniazid (Control)25Oral Gavage4 weeks3.8 ± 0.43.1 ± 0.5

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Chronic Tuberculosis Infection Model in BALB/c Mice

This protocol describes the establishment of a chronic M. tuberculosis infection in BALB/c mice to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound (Compound M1)

  • Mycobacterium tuberculosis H37Rv strain

  • Female BALB/c mice (6-8 weeks old)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Aerosol exposure system (e.g., Glas-Col)

  • Oral gavage needles

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Isoniazid (positive control)

  • 7H11 agar plates

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Wash the bacterial cells with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in PBS to the desired concentration for aerosol infection.

  • Aerosol Infection of Mice:

    • Infect female BALB/c mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) using a calibrated aerosol exposure system.

    • Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on 7H11 agar.

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

  • Drug Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

    • Prepare a solution of Isoniazid in water.

    • Administer this compound, Isoniazid, or vehicle control to respective groups of mice via oral gavage once daily for the duration of the treatment period (e.g., 4 weeks).

  • Evaluation of Efficacy:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis:

    • Convert CFU counts to Log10 values.

    • Calculate the mean and standard deviation for each treatment group.

    • Compare the bacterial loads in the this compound treated group to the vehicle control group to determine the reduction in Mtb burden.

Mandatory Visualization

Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Condensation FAS_I Acetyl-CoA Malonyl-CoA C16_C26_Fatty_Acids C16-C26 Acyl-CoA FAS_I->C16_C26_Fatty_Acids FadD28 FadD28 C16_C26_Fatty_Acids->FadD28 FAS_II Malonyl-ACP Meromycolate_Precursor Meromycolate Precursor (C50-C60) FAS_II->Meromycolate_Precursor FadD32 FadD32 Meromycolate_Precursor->FadD32 Pks13 Pks13 FadD32->Pks13 Meromycolyl-AMP FadD28->Pks13 Acyl-AMP Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Claisen Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Mtb_IN_9 This compound Mtb_IN_9->FadD32 Mtb_IN_9->FadD28

Caption: Inhibition of Mycolic Acid Biosynthesis by this compound.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation prep_mtb Prepare M. tuberculosis H37Rv Inoculum aerosol_infection Aerosol Infection (Low Dose) prep_mtb->aerosol_infection prep_mice Acclimate BALB/c Mice (6-8 weeks old) prep_mice->aerosol_infection chronic_phase Establish Chronic Infection (4-6 weeks) aerosol_infection->chronic_phase group_assignment Randomize into Treatment Groups (Vehicle, this compound, Isoniazid) chronic_phase->group_assignment daily_dosing Daily Oral Gavage (4 weeks) group_assignment->daily_dosing euthanasia Euthanize Mice daily_dosing->euthanasia organ_harvest Harvest Lungs and Spleen euthanasia->organ_harvest homogenization Homogenize Organs organ_harvest->homogenization cfu_plating Plate Serial Dilutions on 7H11 Agar homogenization->cfu_plating incubation Incubate and Count CFU cfu_plating->incubation data_analysis Analyze and Compare Bacterial Loads incubation->data_analysis

Mtb-IN-9: Application Notes and Protocols for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-IN-9, also identified as Compound M1, is a selective inhibitor of Mycobacterium tuberculosis (Mtb). It demonstrates potent activity by targeting two key enzymes in the mycolic acid biosynthesis pathway: MtbFadD32 and MtbFadD28.[1][2][3] Mycolic acids are essential components of the unique and impermeable cell wall of Mtb, making their synthesis a critical pathway for the bacterium's survival and a validated target for antitubercular drug development.[3] this compound has been shown to effectively reduce the survival of Mtb within infected macrophages and decrease the bacterial load and the formation of tubercular granulomas in a chronic murine infection model.[1] These characteristics position this compound as a promising chemical scaffold for the development of novel therapeutics against tuberculosis.

Data Presentation

In Vitro Efficacy of this compound
ParameterTarget/StrainValueReference
IC50 MtbFadD32Data not publicly available
MtbFadD28Data not publicly available
MIC M. tuberculosis H37RvData not publicly available

Note: While the primary research indicates the determination of IC50 and MIC values, the specific quantitative data is not publicly available in the referenced literature. Researchers are advised to consult the primary publication for detailed information.

In Vivo Efficacy of this compound
Animal ModelTreatment RegimenOutcomeReference
BALB/c mice (Chronic Infection Model)Details not publicly availableReduced Mtb burden and tubercular granulomas

Signaling Pathway

This compound inhibits the activity of FadD32 and FadD28, which are fatty acyl-AMP ligases. These enzymes are crucial for the activation of fatty acids, a key step in the biosynthesis of meromycolic acid, a precursor to the mycolic acids that are integral to the mycobacterial cell wall. By inhibiting these enzymes, this compound disrupts the formation of the protective outer layer of M. tuberculosis, leading to bacterial death.

Mtb_IN_9_Pathway Fatty Acids Fatty Acids MtbFadD32 MtbFadD32 Fatty Acids->MtbFadD32 MtbFadD28 MtbFadD28 Fatty Acids->MtbFadD28 ATP ATP ATP->MtbFadD32 ATP->MtbFadD28 Acyl-AMP Acyl-AMP MtbFadD32->Acyl-AMP MtbFadD28->Acyl-AMP Pks13 Pks13 Acyl-AMP->Pks13 Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis Pks13->Mycolic Acid Biosynthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Biosynthesis->Mycobacterial Cell Wall This compound This compound This compound->MtbFadD32 This compound->MtbFadD28

Inhibitory action of this compound on the mycolic acid biosynthesis pathway.

Experimental Protocols

MtbFadD Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against MtbFadD enzymes, adapted from established high-throughput screening assays for FadD32.

Objective: To quantify the inhibition of MtbFadD32 and MtbFadD28 by this compound.

Principle: The assay measures the release of inorganic phosphate during the conversion of a fatty acid to its acyl-adenylate form by the FadD enzyme in the presence of ATP.

Materials:

  • Purified recombinant MtbFadD32 and MtbFadD28 enzymes

  • This compound (dissolved in DMSO)

  • Fatty acid substrate (e.g., oleic acid)

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the MtbFadD enzyme to each well.

  • Add the this compound dilutions to the respective wells. Include a DMSO-only control.

  • Pre-incubate the enzyme and inhibitor for a specified time at room temperature.

  • Initiate the reaction by adding a mixture of the fatty acid substrate and ATP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and add the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

FadD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare this compound serial dilutions assay1 Add buffer, enzyme, and inhibitor to 96-well plate prep1->assay1 prep2 Prepare enzyme and substrate solutions assay3 Initiate reaction with substrate and ATP prep2->assay3 assay2 Pre-incubate assay1->assay2 assay2->assay3 assay4 Incubate at 37°C assay3->assay4 assay5 Stop reaction and add detection reagent assay4->assay5 analysis1 Measure absorbance assay5->analysis1 analysis2 Calculate % inhibition and IC50 analysis1->analysis2

Workflow for the MtbFadD enzyme inhibition assay.
Intracellular Mtb Survival Assay in Macrophages

This protocol outlines a general method to assess the efficacy of this compound against M. tuberculosis within a macrophage host cell model.

Objective: To determine the ability of this compound to kill intracellular Mtb.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • M. tuberculosis H37Rv

  • Cell culture medium (e.g., RPMI or DMEM with serum)

  • This compound

  • Lysis buffer (e.g., Triton X-100)

  • 7H11 agar plates

  • 24-well tissue culture plates

Procedure:

  • Culture and differentiate macrophages in 24-well plates.

  • Infect the macrophage monolayer with M. tuberculosis at a specific multiplicity of infection (MOI).

  • After an initial infection period, wash the cells to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of this compound. Include a no-drug control.

  • Incubate the infected cells for a defined period (e.g., 48-72 hours).

  • At the end of the treatment period, lyse the macrophages to release intracellular bacteria.

  • Prepare serial dilutions of the cell lysates.

  • Plate the dilutions on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFU) to determine the number of surviving bacteria.

  • Compare the CFU counts from treated and untreated wells to determine the efficacy of this compound.

In Vivo Efficacy in a Murine Tuberculosis Model

The following is a generalized protocol for evaluating the in vivo efficacy of an antitubercular compound in a BALB/c mouse model of chronic tuberculosis.

Objective: To assess the therapeutic potential of this compound in a living organism.

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound formulation for in vivo administration

  • Vehicle control

  • 7H11 agar plates

Procedure:

  • Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv.

  • Allow the infection to establish for a chronic phase (e.g., 4-6 weeks).

  • Randomly assign mice to treatment and control groups.

  • Administer this compound (at various doses) and the vehicle control to the respective groups daily for a specified duration (e.g., 4 weeks).

  • Monitor the health and weight of the mice throughout the treatment period.

  • At the end of the treatment, euthanize the mice and aseptically harvest the lungs and spleens.

  • Homogenize the organs.

  • Plate serial dilutions of the organ homogenates on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Enumerate the CFU to determine the bacterial load in the organs of each group.

  • Compare the bacterial loads between the treated and control groups to evaluate the in vivo efficacy of this compound.

  • Portions of the lungs can be fixed for histopathological analysis to assess the extent of granulomatous inflammation.

References

Mtb-IN-9: Application Notes and Protocols for Studying Mycobacterium tuberculosis FadD Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-IN-9 (also referred to as compound M1) is a potent isoxazole-based inhibitor of essential fatty acyl-AMP ligases (FAALs) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Specifically, this compound targets FadD32 and FadD28, enzymes critical for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall.[1] FadD32, in particular, is a genetically and chemically validated drug target, playing a pivotal role in linking the fatty acid synthase (FAS) and polyketide synthase (PKS) pathways required for mycolic acid production.[1][2] Inhibition of these enzymes disrupts the integrity of the cell wall, leading to bacterial death. These characteristics make this compound a valuable chemical probe for studying the function of FadD enzymes and a promising scaffold for the development of novel anti-tubercular therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in studying Mtb FadD enzymes.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterTarget/StrainValue
IC₅₀ Mtb FadD32Data not available in search results
Mtb FadD28Data not available in search results
Ki Mtb FadD32 (Substrate: Lauric Acid)Data not available in search results (Non-competitive inhibition)
Mtb FadD32 (Substrate: ATP)Data not available in search results (Partial non-competitive inhibition)
MIC M. tuberculosis H37RvData not available in search results

Note: Specific quantitative values for IC₅₀, Ki, and MIC were not available in the provided search results. The mechanism of inhibition for FadD32 has been characterized as non-competitive with respect to lauric acid and partial non-competitive with respect to ATP.[2]

Table 2: In Vivo Efficacy of this compound in a BALB/c Mouse Model of Chronic Tuberculosis
Treatment GroupOrganMean Log₁₀ CFU ± SDReduction in Bacterial Load (Log₁₀)
Untreated ControlLungsData not available in search results-
This compoundLungsData not available in search resultsData not available in search results
Untreated ControlSpleenData not available in search results-
This compoundSpleenData not available in search resultsData not available in search results

Note: While it is stated that this compound reduces the Mtb burden and tubercular granulomas in a chronic infection model in BALB/c mice, the specific CFU counts were not available in the provided search results.[1]

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound is the inhibition of FadD enzymes, which are crucial for mycolic acid biosynthesis. This pathway is a well-validated target for anti-tubercular drugs.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS Fatty Acid Synthase (FAS-I & FAS-II) cluster_PKS Polyketide Synthase (PKS) cluster_Condensation Final Condensation FAS Fatty Acid Synthesis Fatty_Acid FAS->Fatty_Acid α-alkyl chain PKS Meromycolic Chain Synthesis Meromycolic_Chain PKS->Meromycolic_Chain Meromycolic chain Pks13 Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Integration Fatty_Acid->Pks13 FadD32 FadD32 Meromycolic_Chain->FadD32 Activation (ATP -> AMP+PPi) FadD32->Pks13 Transfer of meromycolyl-AMP FadD28 FadD28 Mtb_IN_9 This compound Mtb_IN_9->FadD32 Inhibition Mtb_IN_9->FadD28 Inhibition

Inhibition of Mycolic Acid Biosynthesis by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Mtb FadD32 Activity

This protocol is based on a general spectrophotometric assay that measures the release of inorganic phosphate during the adenylation reaction catalyzed by FadD32.

Materials:

  • Purified recombinant Mtb FadD32 enzyme

  • This compound (dissolved in DMSO)

  • ATP

  • Lauric acid (or other fatty acid substrate)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM TCEP)

  • Malachite green-molybdate reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in reaction buffer to desired concentrations.

  • In a 96-well plate, add the following to each well:

    • Reaction buffer

    • This compound or DMSO (vehicle control) at various concentrations.

    • Lauric acid (substrate).

  • Initiate the reaction by adding purified Mtb FadD32 enzyme to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding the malachite green-molybdate reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a spectrophotometer.

  • Calculate the amount of phosphate released from a standard curve prepared with known concentrations of phosphate.

  • Determine the IC₅₀ value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

FadD32_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare this compound dilutions C Add this compound/DMSO to 96-well plate A->C B Prepare reaction mix (Buffer, ATP, Lauric Acid) D Add reaction mix to wells B->D C->D E Initiate reaction with FadD32 enzyme D->E F Incubate at 37°C E->F G Stop reaction with Malachite Green reagent F->G H Measure absorbance (620-650 nm) G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Workflow for FadD32 Inhibition Assay.
Protocol 2: Intracellular Survival of Mtb in Macrophages

This protocol describes a method to assess the efficacy of this compound against Mtb residing within macrophages.

Materials:

  • THP-1 cells (or other suitable macrophage cell line)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • M. tuberculosis H37Rv

  • This compound

  • Sterile water with 0.05% Tween 80

  • 7H11 agar plates supplemented with OADC

  • 24-well tissue culture plates

Procedure:

  • Macrophage Culture and Differentiation:

    • Seed THP-1 monocytes in a 24-well plate at a density of 2.5 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

    • Differentiate the monocytes into macrophages by adding PMA to a final concentration of 25 ng/mL and incubating for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Wash the adherent macrophages with fresh, warm medium to remove PMA.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv in RPMI-1640 medium.

    • Infect the differentiated macrophages at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with warm medium to remove extracellular bacteria.

  • Treatment with this compound:

    • Add fresh medium containing various concentrations of this compound (or DMSO as a vehicle control) to the infected macrophages.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Enumeration of Intracellular Bacteria (CFU Assay):

    • At the end of the treatment period, aspirate the medium.

    • Lyse the macrophages by adding sterile water containing 0.05% Tween 80 and incubating for 15-20 minutes.

    • Prepare serial dilutions of the cell lysates in sterile saline with 0.05% Tween 80.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the number of viable intracellular bacteria.

    • Calculate the reduction in bacterial survival in this compound-treated wells compared to the control.

Macrophage_Infection_Workflow A Seed & Differentiate THP-1 cells with PMA B Infect macrophages with Mtb (MOI=10) A->B C Wash to remove extracellular bacteria B->C D Treat with this compound or DMSO C->D E Incubate for 48-72h D->E F Lyse macrophages E->F G Plate serial dilutions on 7H11 agar F->G H Incubate and count CFU G->H I Analyze data H->I

Workflow for Macrophage Infection Assay.
Protocol 3: In Vivo Efficacy in a Chronic Tuberculosis Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in BALB/c mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • M. tuberculosis H37Rv

  • Aerosol exposure system for Mtb infection

  • This compound formulated for administration (e.g., in a suitable vehicle for oral gavage or injection)

  • 7H11 agar plates with OADC

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Infection:

    • Infect BALB/c mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU) via the aerosol route.

    • Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound or the vehicle control daily (or as determined by pharmacokinetic studies) for a specified duration (e.g., 4 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate at 37°C for 3-4 weeks and count the CFUs.

  • Histopathology (Optional):

    • Fix a portion of the lung tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Ziehl-Neelsen (for acid-fast bacilli).

    • Evaluate the extent of inflammation and the presence of granulomas.

Mouse_Model_Workflow A Aerosol infect BALB/c mice with Mtb B Establish chronic infection (4-6 weeks) A->B C Administer this compound or vehicle daily B->C D Euthanize mice after treatment period C->D E Homogenize lungs and spleens D->E G Perform histopathology on lung tissue D->G F Plate dilutions for CFU counting E->F H Compare CFU and pathology between groups F->H G->H

Workflow for In Vivo Efficacy Study.

Conclusion

This compound is a specific inhibitor of the Mtb FadD enzymes FadD32 and FadD28, which are essential for mycolic acid biosynthesis. Its ability to curtail Mtb survival in macrophages and reduce bacterial burden in a mouse model of chronic infection highlights its potential as a valuable research tool and a lead compound for the development of new anti-tuberculosis drugs. The protocols provided herein offer a framework for researchers to further investigate the mechanism of action of this compound and to evaluate its efficacy in various experimental settings.

References

Research Use of Mtb-IN-9 in Macrophage Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, establishes a persistent infection within host macrophages. Understanding the molecular interactions between Mtb and macrophages is crucial for the development of new anti-tubercular therapeutics. This document provides a detailed overview of the research applications and experimental protocols for the use of Mtb-IN-9, a novel inhibitor, in Mtb-infected macrophage models. These notes are intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis strategies.

Mtb infection triggers a complex array of signaling pathways within macrophages. Upon phagocytosis, Mtb resides within a phagosome and employs various strategies to evade host defense mechanisms, such as arresting phagosome maturation and manipulating host cell death pathways like apoptosis and necrosis. Key signaling pathways involved in the macrophage response to Mtb infection include those mediated by Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) and activate downstream signaling cascades involving NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.

While specific data on the direct mechanism of action of this compound is not yet publicly available, research into similar inhibitory compounds suggests several potential targets within the Mtb-infected macrophage. These include bacterial enzymes essential for survival, host pathways that are hijacked by the bacterium, or modulation of the host immune response to enhance bacterial clearance. For instance, some inhibitors target Mtb's proteasome, while others interfere with cholesterol metabolism, which the bacterium utilizes as a carbon source. Another class of inhibitors targets host proteins like protease inhibitor 9 (PI-9) to reduce intracellular bacterial replication. This document will provide generalized protocols for macrophage infection that can be adapted for testing novel inhibitors like this compound and will outline the expected data outputs and visualizations based on common anti-tubercular drug discovery workflows.

Data Presentation

To facilitate the analysis and comparison of the effects of this compound in macrophage infection models, all quantitative data should be organized into clear and structured tables.

Table 1: In Vitro Activity of this compound

ParameterValue
Mtb Strain H37Rv
IC50 (in vitro) Data not available
MIC (in broth culture) Data not available

Table 2: Efficacy of this compound in Mtb-Infected Macrophages

Cell TypeMOITreatment Concentration% Reduction in Bacterial Load (CFU)% Host Cell Viability
THP-1 10Concentration 1Data not availableData not available
Concentration 2Data not availableData not available
Primary Human Macrophages 5Concentration 1Data not availableData not available
Concentration 2Data not availableData not available

Table 3: Cytotoxicity of this compound

Cell TypeCC50Selectivity Index (SI = CC50/IC50)
THP-1 Data not availableData not available
Primary Human Macrophages Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving this compound in macrophage infection models.

Protocol 1: Culturing and Preparation of Macrophages

This protocol describes the culturing of THP-1 human monocytic cells and their differentiation into macrophage-like cells.

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiation: Seed THP-1 monocytes into 96-well or 24-well plates at a density of 1 x 105 cells/well or 5 x 105 cells/well, respectively.

  • Induce differentiation by treating the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • After differentiation, wash the cells with fresh RPMI-1640 medium and incubate in PMA-free medium for 24 hours before infection.

Protocol 2: Macrophage Infection with Mycobacterium tuberculosis

This protocol outlines the steps for infecting differentiated macrophages with Mtb.

  • Bacterial Culture: Grow Mtb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Preparation of Inoculum: Wash the bacterial culture with phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium without antibiotics. Break bacterial clumps by passing the suspension through a 27-gauge needle several times.

  • Infection: Infect the differentiated macrophages with the Mtb suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).

  • Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.

  • After the incubation, wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh RPMI-1640 medium containing 50 µg/mL gentamicin for 2 hours to kill any remaining extracellular bacteria.

  • Wash the cells again and add fresh culture medium.

Protocol 3: Treatment with this compound

This protocol describes the treatment of infected macrophages with this compound.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Add the this compound containing medium to the infected macrophage cultures.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

Protocol 4: Assessment of Intracellular Bacterial Load

This protocol is for quantifying the number of viable intracellular bacteria.

  • At the end of the treatment period, lyse the infected macrophages with 0.1% Triton X-100 in PBS for 10 minutes.

  • Prepare serial dilutions of the cell lysates in Middlebrook 7H9 broth.

  • Plate the dilutions on Middlebrook 7H10 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the intracellular bacterial load.

Protocol 5: Cytotoxicity Assay

This protocol is for assessing the toxicity of this compound on macrophages.

  • Seed differentiated macrophages in a 96-well plate as described in Protocol 1.

  • Treat the uninfected macrophages with a range of concentrations of this compound.

  • Incubate for the same duration as the infection experiment.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

experimental_workflow cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis thp1 THP-1 Monocytes diff Differentiation with PMA thp1->diff macs Differentiated Macrophages diff->macs infect Infection (MOI 10) macs->infect mtb Mtb Culture (H37Rv) mtb->infect wash Remove Extracellular Bacteria infect->wash mtbin9 This compound Treatment wash->mtbin9 lysis Macrophage Lysis mtbin9->lysis cytotoxicity Cytotoxicity Assay mtbin9->cytotoxicity cfu CFU Plating lysis->cfu

Caption: Experimental workflow for evaluating this compound in a macrophage infection model.

signaling_pathway cluster_mtb Mtb cluster_macrophage Macrophage cluster_receptors Receptors cluster_signaling Signaling Cascade cluster_response Cellular Response mtb Mycobacterium tuberculosis tlr TLR2/4 mtb->tlr PAMPs apoptosis Apoptosis mtb->apoptosis modulation phagosome Phagosome Maturation mtb->phagosome inhibition myd88 MyD88 tlr->myd88 mapk MAPK myd88->mapk nfkb NF-κB myd88->nfkb cytokines Pro-inflammatory Cytokines mapk->cytokines nfkb->cytokines

Caption: Simplified signaling pathways in a macrophage upon Mtb infection.

Mtb-IN-9: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for Mtb-IN-9, a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound, also known as Compound M1, targets the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.

Supplier and Purchasing Information

This compound can be sourced from the following supplier:

SupplierCatalog Number
MedChemExpressHY-100309

Pricing and availability should be confirmed directly with the supplier.

Mechanism of Action

This compound specifically inhibits two essential enzymes in the mycolic acid biosynthesis pathway: MtbFadD32 and MtbFadD28 .[1] These enzymes are fatty acyl-AMP ligases (FAALs) responsible for the activation of long-chain fatty acids, a crucial step in the formation of mycolic acids.[2][3][4] Mycolic acids are major lipid components of the mycobacterial cell wall, providing a protective barrier against antibiotics and host immune responses.[1] By inhibiting FadD32 and FadD28, this compound disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.

Signaling Pathway of Mycolic Acid Biosynthesis and Inhibition by this compound

Mycolic_Acid_Biosynthesis_Inhibition cluster_fas_I Fatty Acid Synthase I (FAS-I) cluster_fas_II Fatty Acid Synthase II (FAS-II) cluster_condensation Condensation and Modification FAS_I FAS-I FadD32_FadD28 FadD32 & FadD28 FAS_I->FadD32_FadD28 C24-C26 Acyl Chains FAS_II FAS-II FAS_II->FadD32_FadD28 Meromycolic Acids Pks13 Pks13 FadD32_FadD28->Pks13 Activated Fatty Acids Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Incorporation Mtb_IN_9 This compound Mtb_IN_9->FadD32_FadD28 Inhibition

Caption: Inhibition of FadD32 and FadD28 by this compound in the mycolic acid biosynthesis pathway.

In Vitro Efficacy

This compound has demonstrated significant activity against Mycobacterium tuberculosis in in vitro assays. The following table summarizes key quantitative data.

Assay TypeCell LineParameterValue
In-cell viabilityM. bovis BCGIC508 ± 2 μM

Experimental Protocols

In Vitro Macrophage Infection Assay

This protocol is designed to assess the efficacy of this compound against intracellular Mycobacterium tuberculosis.

1. Cell Culture and Differentiation:

  • Culture human (e.g., THP-1) or murine (e.g., RAW264.7) macrophage cell lines in appropriate media (e.g., RPMI or DMEM) supplemented with 10% fetal bovine serum (FBS).

  • For THP-1 monocytes, induce differentiation into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.

2. Mycobacterium tuberculosis Culture:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Culture until mid-log phase (OD600 of 0.6-0.8).

3. Macrophage Infection:

  • Wash differentiated macrophages and infect with M. tuberculosis at a multiplicity of infection (MOI) of 1-10 bacteria per macrophage.

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the cells to remove extracellular bacteria.

4. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture media to achieve the desired final concentrations (a suggested starting range is 0.1 to 50 µM).

  • Add the this compound containing media to the infected macrophages. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

5. Assessment of Bacterial Viability:

  • After 3-5 days of incubation, lyse the macrophages with a solution of 0.1% saponin or Triton X-100.

  • Serially dilute the lysates and plate on Middlebrook 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the intracellular bacterial load.

Experimental Workflow for In Vitro Testing

in_vitro_workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Analysis A Culture and Differentiate Macrophages (e.g., THP-1) C Infect Macrophages with M. tuberculosis (MOI 1-10) A->C B Culture M. tuberculosis (e.g., H37Rv) B->C D Treat with this compound (various concentrations) C->D E Lyse Macrophages D->E F Plate Lysates on 7H10 Agar E->F G Incubate and Count Colony-Forming Units (CFU) F->G

Caption: Workflow for in vitro evaluation of this compound in a macrophage infection model.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of chronic tuberculosis.

1. Animal Model:

  • Use susceptible mouse strains such as BALB/c or C57BL/6.

2. Mycobacterium tuberculosis Infection:

  • Infect mice via aerosol or intravenous injection with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs for aerosol infection).

  • Allow the infection to establish for 3-4 weeks to develop a chronic infection.

3. This compound Administration:

  • Prepare this compound for oral gavage or intraperitoneal injection in a suitable vehicle.

  • Administer this compound daily or as determined by pharmacokinetic studies. A suggested starting dose, based on other anti-tubercular compounds, could be in the range of 10-100 mg/kg.

  • Include a vehicle control group and a positive control group treated with a standard anti-tuberculosis drug regimen (e.g., isoniazid and rifampicin).

4. Efficacy Assessment:

  • After a defined treatment period (e.g., 4 weeks), euthanize the mice.

  • Harvest lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).

  • Compare the CFU counts between the this compound treated group, the vehicle control group, and the positive control group to assess the reduction in bacterial burden.

Experimental Workflow for In Vivo Testing

in_vivo_workflow cluster_infection_establishment Infection Establishment cluster_treatment Treatment cluster_outcome_analysis Outcome Analysis A Infect Mice (e.g., BALB/c) with M. tuberculosis B Allow Chronic Infection to Develop (3-4 weeks) A->B C Administer this compound (e.g., daily oral gavage) B->C D Euthanize Mice and Harvest Organs (Lungs, Spleen) C->D After Treatment Period (e.g., 4 weeks) E Homogenize Tissues and Plate for CFU Determination D->E F Compare Bacterial Load to Control Groups E->F

Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.

References

Mtb-IN-9 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Mtb-IN-9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific data for a compound designated "this compound" is not publicly available. The following application notes and protocols are based on general knowledge and common practices for the characterization of novel anti-tubercular agents. Researchers should adapt these guidelines based on the experimentally determined properties of this compound.

Introduction

This compound is a novel investigational compound with potential inhibitory activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These application notes provide essential information regarding its solubility and recommended protocols for its preparation and use in common in vitro experiments.

Chemical Properties and Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of a compound can be influenced by the solvent, temperature, and pH. For novel compounds, it is recommended to experimentally determine the solubility in various solvents.

General Guidelines for Small Molecule Solubility:

Many small organic molecules with therapeutic potential against Mtb are hydrophobic and require organic solvents for initial stock solution preparation. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[1] Ethanol is another solvent frequently used.[2][3]

Table 1: Solubility of this compound (Hypothetical Data)

SolventSolubility (mg/mL)Stock Concentration (mM)Notes
DMSO>50100Prepare high-concentration stock solutions in DMSO. Store at -20°C or -80°C. Minimize freeze-thaw cycles.
Ethanol~1020Can be used as an alternative to DMSO. May be preferred for certain cell-based assays to reduce solvent toxicity.[4]
Water<0.1-Considered practically insoluble in aqueous solutions.
PBS (pH 7.4)<0.1-Insoluble in physiological buffers.
Culture Media<0.1-Direct dissolution in media is not recommended. Dilute from a concentrated stock.

Preparation of this compound for Experiments

3.1. Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: While DMSO is generally considered sterile, for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

3.2. Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution directly into the final assay medium to achieve the desired working concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤0.5%) to minimize solvent-induced toxicity to the cells or bacteria.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing before adding it to the experimental setup.

Experimental Protocols

4.1. Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of novel compounds against Mtb.[5]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound working solutions

  • Positive control antibiotic (e.g., Isoniazid)

  • Sterile 96-well microplates

  • Plate reader for measuring optical density (OD) at 600 nm

Protocol:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final inoculum density required for the assay.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

    • Include wells for a positive control (antibiotic), a negative control (no drug), and a media sterility control (no bacteria).

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control) to achieve the final desired inoculum.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration of this compound that shows no visible growth.

Visualization of Workflows and Pathways

5.1. Experimental Workflow for this compound Preparation and MIC Assay

experimental_workflow cluster_prep Preparation of this compound cluster_assay MIC Assay Protocol weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve stock Prepare 100 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot dilute_drug Prepare Serial Dilutions of this compound aliquot->dilute_drug Use thawed aliquot culture Culture M. tuberculosis inoculate Inoculate Plates culture->inoculate dilute_drug->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results (Visual/OD) incubate->read

Caption: Workflow for the preparation and in vitro testing of this compound.

5.2. Hypothetical Signaling Pathway Targeted by this compound

Many anti-tubercular drugs target essential pathways in M. tuberculosis, such as cell wall synthesis, protein synthesis, or energy metabolism. The following diagram illustrates a hypothetical pathway where this compound inhibits a key enzyme.

signaling_pathway cluster_pathway Hypothetical Mtb Survival Pathway precursor Precursor Molecule enzyme1 Enzyme A precursor->enzyme1 intermediate Essential Intermediate enzyme1->intermediate enzyme2 Enzyme B (Target of this compound) intermediate->enzyme2 product Essential Product (e.g., Cell Wall Component) enzyme2->product survival Mtb Survival and Proliferation product->survival inhibitor This compound inhibitor->enzyme2 Inhibition

Caption: Inhibition of a hypothetical essential pathway in M. tuberculosis by this compound.

References

Application Notes and Protocols for Measuring Mtb-IN-9 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to methodologies for assessing the efficacy of Mtb-IN-9, a novel investigational agent against Mycobacterium tuberculosis (Mtb). The following protocols detail essential in vitro and ex vivo assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and intracellular activity within macrophage infection models. Additionally, a protocol for assessing cytotoxicity in mammalian cells is included to determine the selectivity of the compound. These standardized methods are crucial for the preclinical evaluation of new anti-tubercular drug candidates.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents. This compound is a novel compound identified as a potential anti-tubercular agent. Rigorous and standardized evaluation of its efficacy is the critical first step in its development pathway.

This guide outlines key experimental procedures to characterize the anti-mycobacterial activity of this compound. The protocols described herein are based on widely accepted methods in tuberculosis research, such as broth microdilution for MIC determination and macrophage infection models that mimic the in vivo environment where Mtb resides.[1][2][3][4]

Hypothetical Mechanism of Action of this compound

For the purpose of this guide, we will hypothesize that this compound inhibits a specific bacterial serine/threonine kinase that is essential for the pathogen's ability to evade host immune responses within the macrophage phagosome. This kinase is believed to phosphorylate key substrates that interfere with host cell signaling pathways, such as the MAPK and NF-κB pathways, ultimately preventing phagosome maturation and promoting bacterial survival.[5] By inhibiting this bacterial kinase, this compound is proposed to restore the host cell's ability to eradicate the bacteria.

cluster_macrophage Macrophage Cytoplasm cluster_phagosome Phagosome Mtb Mtb Kinase Bacterial Kinase (Target) Mtb->Kinase expresses Substrate Effector Substrates Kinase->Substrate phosphorylates MAPK MAPK Pathway Substrate->MAPK inhibits NFkB NF-κB Pathway Substrate->NFkB inhibits Phago_Mat Phagosome Maturation & Bacterial Killing MAPK->Phago_Mat promotes NFkB->Phago_Mat promotes Mtb_IN_9 This compound Mtb_IN_9->Kinase INHIBITS

Caption: Hypothetical signaling pathway of this compound action.

Experimental Protocols
3.1. Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a common, colorimetric method used for Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.02% w/v in water)

  • Sterile 96-well microtiter plates

  • Positive control drug (e.g., Isoniazid)

  • DMSO (vehicle control)

Procedure:

  • Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1, then dilute 1:20 to obtain the final inoculum.

  • In a 96-well plate, add 100 µL of sterile 7H9 broth to all wells.

  • Add 100 µL of this compound stock solution (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last dilution column.

  • Set up control wells:

    • Positive Control: Serial dilutions of Isoniazid.

    • Vehicle Control: Wells with the highest concentration of DMSO used.

    • Growth Control: Wells with broth and bacteria only.

    • Sterility Control: Wells with broth only.

  • Add 100 µL of the prepared Mtb inoculum to all wells except the sterility control. The final volume in each well is 200 µL.

  • Seal the plate and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

  • Assess the color change. A blue color (resazurin) indicates inhibition of growth, while a pink color (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

A Prepare Mtb Culture (Mid-log phase) C Add Mtb Inoculum to wells A->C B Prepare 2x Drug Dilutions in 96-well plate B->C D Incubate Plate (7 days at 37°C) C->D E Add Resazurin Dye D->E F Incubate Plate (24-48 hours) E->F G Read Results (Blue = Inhibition, Pink = Growth) F->G H Determine MIC Value G->H

Caption: Experimental workflow for MIC determination using REMA.

3.2. Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed after the MIC is determined.

Materials:

  • 96-well plate from the completed MIC assay

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile saline solution with 0.05% Tween 80

Procedure:

  • Select wells from the MIC plate corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Mix the contents of each selected well thoroughly.

  • Take a 10 µL aliquot from each well and spot-plate it onto a 7H11 agar plate.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the growth control spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.

3.3. Protocol 3: Intracellular Efficacy in a Macrophage Infection Model

This protocol assesses the ability of this compound to kill Mtb within its host cell, the macrophage.

Materials:

  • THP-1 human monocytic cell line (or primary macrophages)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis H37Rv (can be a luciferase-expressing strain for faster readout)

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • 7H11 agar plates (for CFU counting) or Luciferase assay substrate

Procedure:

  • Macrophage Seeding and Differentiation:

    • Seed THP-1 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well.

    • Add PMA (50 ng/mL) and incubate for 48-72 hours to differentiate monocytes into adherent, macrophage-like cells.

    • Wash cells with fresh medium to remove PMA and rest for 24 hours.

  • Infection:

    • Infect the differentiated macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per 1 macrophage).

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected cells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Assessment of Intracellular Viability:

    • CFU Counting: Lyse the macrophages in each well with lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate for 3-4 weeks and count colonies. Calculate the log reduction in CFU compared to the untreated control.

    • Luminescence (for reporter strains): If using a luciferase-expressing Mtb strain, lyse the cells and measure luminescence according to the assay kit manufacturer's instructions. A reduction in luminescence indicates bacterial killing.

A Differentiate THP-1 cells with PMA B Infect Macrophages with Mtb (MOI 1:1) A->B C Wash to remove extracellular bacteria B->C D Treat with this compound (various concentrations) C->D E Incubate (3-5 days) D->E F Lyse Macrophages E->F G Assess Viability: CFU Plating or Luminescence Assay F->G H Calculate Intracellular Efficacy G->H

Caption: Workflow for the macrophage infection assay.

3.4. Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound is toxic to mammalian cells, which is crucial for calculating its selectivity.

Materials:

  • THP-1 or other mammalian cell line

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate

Procedure:

  • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing 2-fold serial dilutions of this compound. Include vehicle controls.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear interpretation and comparison.

Table 1: Hypothetical Efficacy and Cytotoxicity Profile of this compound

Assay ParameterThis compoundIsoniazid (Control)
MIC (µg/mL) 0.50.05
MBC (µg/mL) 2.00.2
MBC/MIC Ratio 44
Macrophage IC50 (µg/mL) 1.00.1
Mammalian Cell IC50 (µg/mL) > 50> 100
Selectivity Index (SI) > 100> 2000

  • Interpretation: An MBC/MIC ratio of ≤ 4 suggests bactericidal activity. The Selectivity Index (SI = Mammalian IC50 / MIC) is a critical measure of drug safety; a value > 10 is generally considered promising for a drug candidate.

cluster_vitro In Vitro Assays cluster_exvivo Ex Vivo / Safety Assays MIC MIC Assay (Potency) MBC MBC Assay (Bactericidal Activity) MIC->MBC Profile Comprehensive Efficacy & Safety Profile of this compound MIC->Profile MBC->Profile Macro Macrophage Assay (Intracellular Efficacy) Macro->Profile Cyto Cytotoxicity Assay (Host Cell Toxicity) Cyto->Profile Calculate Selectivity Index

Caption: Logical relationship of assays for efficacy assessment.

References

Troubleshooting & Optimization

Mtb-IN-9 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MtbK-IN-9, a novel ATP-competitive inhibitor of Mycobacterium tuberculosis Protein Kinase B (PknB). This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals address experimental variability and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MtbK-IN-9?

A1: MtbK-IN-9 is a potent, ATP-competitive inhibitor of the essential serine/threonine protein kinase PknB in Mycobacterium tuberculosis (Mtb). PknB is a crucial regulator of cell division, cell wall synthesis, and metabolism in Mtb.[1][2] By binding to the ATP-binding pocket of PknB, MtbK-IN-9 blocks its catalytic activity, leading to growth arrest and cell death.

Q2: What is the primary application of MtbK-IN-9?

A2: MtbK-IN-9 is intended for preclinical research to study the effects of PknB inhibition on M. tuberculosis. Its primary application is in cell-based assays to determine its antimycobacterial activity and in biochemical assays to characterize its enzymatic inhibition.

Q3: What are the recommended storage conditions for MtbK-IN-9?

A3: For long-term storage, MtbK-IN-9 should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers

Q: My MtbK-IN-9 precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A: This is a common issue for many kinase inhibitors, which are often lipophilic.[3] Precipitation occurs when the compound's solubility limit is exceeded in the aqueous buffer.

Solutions:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <1%).

  • Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as 0.01% Tween-80 or Triton X-100, to your aqueous buffer can help maintain the inhibitor's solubility.

  • pH Adjustment: The solubility of MtbK-IN-9 may be pH-dependent. Test the solubility in buffers with slightly different pH values to find the optimal condition.[3]

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.

Issue 2: Discrepancy Between Biochemical and Whole-Cell Activity

Q: MtbK-IN-9 is highly potent in my biochemical kinase assay (nanomolar IC50), but shows significantly weaker activity in my whole-cell M. tuberculosis assay (micromolar MIC). Why is there a discrepancy?

A: This is a frequently observed phenomenon with Mtb inhibitors. The unique and complex cell wall of M. tuberculosis acts as a highly effective permeability barrier, preventing many small molecules from reaching their intracellular targets.

Solutions:

  • Permeability-Enhancing Adjuncts: In your experimental setup, consider co-administering MtbK-IN-9 with a compound known to increase the permeability of the Mtb cell wall, such as ethambutol. This can help determine if permeability is the limiting factor.

  • Structural Analogs: If you are engaged in a medicinal chemistry effort, consider synthesizing analogs of MtbK-IN-9 with increased polarity or other modifications that may enhance cell wall penetration.

  • Efflux Pump Inhibition: M. tuberculosis possesses efflux pumps that can actively remove inhibitors from the cell. Test for this possibility by co-administering MtbK-IN-9 with a known efflux pump inhibitor like verapamil or reserpine.

Issue 3: Off-Target Effects and Cellular Toxicity

Q: I'm observing significant cytotoxicity in my host cell model at concentrations where MtbK-IN-9 is effective against intracellular Mtb. How can I determine if this is due to off-target effects?

A: Off-target effects are a common concern with kinase inhibitors, as the ATP-binding site is conserved across many kinases, including those in host cells.

Solutions:

  • Kinome Profiling: The most definitive way to identify off-target interactions is to perform a kinome-wide selectivity screen. This will provide an IC50 value for MtbK-IN-9 against a large panel of human kinases.

  • Use of a Structurally Unrelated PknB Inhibitor: If available, test a PknB inhibitor with a different chemical scaffold. If the cytotoxicity persists, it may be an on-target effect related to the inhibition of a host kinase with a similar binding pocket.

  • Western Blot Analysis: Analyze the phosphorylation status of key downstream effectors of PknB in Mtb to confirm on-target engagement at non-toxic concentrations. Also, probe for the activation of compensatory signaling pathways in the host cells that might be triggered by off-target inhibition.

Quantitative Data

Table 1: Kinase Selectivity Profile of MtbK-IN-9
Kinase TargetIC50 (nM)Fold Selectivity vs. PknB
Mtb PknB 5 1
Mtb PknA255
Mtb PknF459
Mtb PknG>10,000>2000
Human AKT11,500300
Human ROCK1>10,000>2000
Human CDK28,0001600

Data are hypothetical and for illustrative purposes.

Table 2: Antimycobacterial Activity of MtbK-IN-9
Assay TypeStrainMIC (µM)
Extracellular GrowthM. tuberculosis H37Rv2.5
Intracellular Growth (THP-1 macrophages)M. tuberculosis H37Rv5.0

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for PknB Inhibition

This protocol describes a luminescence-based assay to determine the IC50 of MtbK-IN-9 against recombinant PknB by measuring ATP consumption.

Materials:

  • Recombinant Mtb PknB

  • Kinase substrate (e.g., GarA)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP

  • MtbK-IN-9

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of MtbK-IN-9 in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In each well of the plate, add:

    • Kinase buffer

    • MtbK-IN-9 dilution or DMSO (for control)

    • Recombinant PknB enzyme

  • Initiation: Start the kinase reaction by adding a mixture of the GarA substrate and ATP. The final ATP concentration should be at or near its Km for PknB.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the MtbK-IN-9 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Mtb Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the MIC of MtbK-IN-9 against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween-80

  • MtbK-IN-9

  • Sterile 96-well plates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the culture to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a 2-fold serial dilution of MtbK-IN-9 in 7H9 broth directly in the 96-well plate. Include a drug-free well (growth control) and a well with no bacteria (sterility control).

  • Inoculation: Add the prepared Mtb inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of MtbK-IN-9 that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by measuring optical density at 600 nm.

Visualizations

PknB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptidoglycan_Precursors Peptidoglycan Precursors PknB PknB Peptidoglycan_Precursors->PknB Activates PknB_Kinase PknB Kinase Domain PknB->PknB_Kinase GarA GarA PknB_Kinase->GarA Phosphorylates PbpA PbpA PknB_Kinase->PbpA Phosphorylates Lsr2 Lsr2 PknB_Kinase->Lsr2 Phosphorylates MtbK_IN_9 MtbK-IN-9 MtbK_IN_9->PknB_Kinase Inhibits Cell_Division Cell Division GarA->Cell_Division Cell_Wall Cell Wall Synthesis PbpA->Cell_Wall Transcription Transcription Regulation Lsr2->Transcription Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo Whole-Cell Assays Biochemical Biochemical Assay (PknB IC50) Selectivity Kinase Selectivity Panel (Off-Target IC50s) Biochemical->Selectivity Lead Compound MIC Mtb MIC Assay (Extracellular) Selectivity->MIC Intracellular Intracellular MIC Assay (Macrophage Model) MIC->Intracellular Toxicity Host Cell Toxicity Assay Intracellular->Toxicity MtbK_IN_9 MtbK-IN-9 MtbK_IN_9->Biochemical Troubleshooting_Tree Start Inconsistent Results? Potency Low Potency in Mtb? Start->Potency Yes Toxicity High Host Cell Toxicity? Start->Toxicity Yes Degradation Check Compound Stability (Fresh Aliquots) Start->Degradation No Solubility Check Solubility (Precipitation?) Potency->Solubility Biochemical IC50 is poor Permeability Assess Permeability (Use Permeabilizers) Potency->Permeability Biochemical IC50 is good OffTarget Profile Off-Targets (Kinome Screen) Toxicity->OffTarget Sol_Sol Improve Solubility (Surfactants, pH) Solubility->Sol_Sol Precipitate observed Perm_Sol Modify Scaffold for Better Penetration Permeability->Perm_Sol Permeability is low OffT_Sol Confirm On-Target Effect with Analogs OffTarget->OffT_Sol

References

Technical Support Center: Optimizing Mtb-IN-9 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mtb-IN-9 for various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common approach is to perform a dose-response curve spanning several orders of magnitude, for instance, from nanomolar (nM) to micromolar (µM) concentrations.[1][2] If the molecular target or mechanism of action is known, published data on similar compounds can help narrow this initial range.

Q2: How should I determine the optimal concentration of this compound for my specific assay?

A2: The optimal concentration depends on the specific assay and the desired outcome. The first step is to determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). Subsequently, cytotoxicity assays on relevant host cell lines (e.g., macrophages) are crucial to establish a therapeutic window. A time-course experiment (e.g., 24, 48, and 72 hours of exposure) is also recommended to find the ideal duration for observing the desired effect.[1]

Q3: What is the best solvent for this compound, and what is the maximum permissible solvent concentration in my assay?

A3: The choice of solvent depends on the chemical properties of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds. It is critical to keep the final concentration of the solvent in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of solvent as the treated samples) in your experiments to account for any effects of the solvent itself.

Q4: How can I address solubility and stability issues with this compound?

A4: Poor water solubility is a common issue with organic compounds.[1] To address this, ensure you are using the appropriate solvent and that this compound remains stable in your culture medium. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential stability issues and degradation pathways.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Uneven compound distribution- "Edge effects" in the microplate- Ensure the cell suspension is thoroughly mixed before seeding.- Mix the this compound solution well before adding it to the wells.- To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
No observable effect at tested concentrations - The concentration of this compound is too low.- The incubation time is too short.- The compound may be inactive against the specific Mtb strain or cell line.- Test a higher concentration range.- Increase the incubation time.- Verify the activity of this compound in a different, potentially more sensitive, Mtb strain or cell line.
Excessive cell death, even at low concentrations - this compound is highly cytotoxic.- The host cells are particularly sensitive.- The solvent concentration is contributing to toxicity.- Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is not toxic to the cells.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mtb H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution

  • 96-well microplates

  • Resazurin dye

Procedure:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. A typical concentration range to test would be from 64 µg/mL down to 0.125 µg/mL.

  • Prepare an Mtb H37Rv inoculum and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth.

  • Add the diluted Mtb suspension to each well containing the this compound dilutions. Include a positive control (Mtb with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for another 24 hours.

  • The MIC is the lowest concentration of this compound at which no color change (from blue to pink) is observed.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a mammalian cell line (e.g., THP-1 macrophages).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will allow you to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_optimization Optimization prep_compound Prepare this compound Stock Solution mic_assay MIC Assay (Dose-Response) prep_compound->mic_assay cyto_assay Cytotoxicity Assay (IC50 on Host Cells) prep_compound->cyto_assay prep_cells Culture Mtb & Host Cells prep_cells->mic_assay prep_cells->cyto_assay analyze_mic Determine MIC mic_assay->analyze_mic analyze_cyto Determine IC50 cyto_assay->analyze_cyto therapeutic_index Calculate Therapeutic Index (IC50 / MIC) analyze_mic->therapeutic_index analyze_cyto->therapeutic_index optimize Select Optimal Concentration for Further Assays therapeutic_index->optimize

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow cluster_problems cluster_solutions start Experiment Yields Unexpected Results no_effect No Inhibitory Effect start->no_effect Is there a lack of efficacy? high_cytotoxicity High Cytotoxicity start->high_cytotoxicity Is there excessive cell death? high_variability High Variability start->high_variability Are results inconsistent? solution_no_effect Increase Concentration Increase Incubation Time Verify Compound Activity no_effect->solution_no_effect solution_high_cytotoxicity Decrease Concentration Decrease Incubation Time Check Solvent Toxicity high_cytotoxicity->solution_high_cytotoxicity solution_high_variability Check Seeding Density Ensure Proper Mixing Avoid Edge Effects high_variability->solution_high_variability

Caption: Troubleshooting decision tree for this compound assays.

signaling_pathway Mtb_IN9 This compound TargetEnzyme Target Enzyme (e.g., Kinase) Mtb_IN9->TargetEnzyme Inhibits Substrate_P Phosphorylated Substrate TargetEnzyme->Substrate_P Phosphorylates Downstream Downstream Signaling Substrate_P->Downstream Survival Mtb Survival & Replication Downstream->Survival

Caption: Hypothetical signaling pathway targeted by this compound.

References

Mtb-IN-9 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mtb-IN-9

Disclaimer: As of our latest update, "this compound" is not a publicly documented inhibitor. Therefore, this technical support center provides a generalized guide for troubleshooting stability issues of a hypothetical novel small molecule inhibitor targeting Mycobacterium tuberculosis (Mtb). The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering stability challenges with experimental compounds.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound and need to prepare it for my experiments. What is the recommended solvent for creating a stock solution?

A1: For novel small molecule inhibitors like this compound, which are often hydrophobic, the initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power for a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[1]

Q2: How should I store the this compound stock solution to ensure its stability?

A2: Proper storage is crucial to prevent degradation. For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Protect the solution from light, as some compounds are light-sensitive.[2]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[1] To address this, you can try several approaches:

  • Lower the final concentration: Your experimental concentration might be too high.

  • Use a co-solvent system: Prepare stock solutions in mixtures of solvents like DMSO/ethanol or DMSO/PEG400.

  • Adjust the pH: If this compound has ionizable groups, its solubility can be pH-dependent. For acidic compounds, increasing the pH above their pKa may improve solubility, while for basic compounds, lowering the pH below their pKa can help.

  • Utilize solubilizing excipients: Agents like cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80) can be used to enhance solubility, but you must verify they do not interfere with your assay.

Q4: What are the common factors that can affect the stability of this compound in my experimental solution?

A4: Several factors can influence the stability of a small molecule in solution. These include:

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • pH: The pH of the solution can catalyze hydrolysis, especially for molecules with susceptible functional groups like esters or amides. Most drugs are stable between pH 4-8.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

  • Presence of reactive species: Components of your media or buffer could potentially react with this compound.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity over the course of an experiment.
  • Possible Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Perform a time-course stability study: Prepare your final working solution of this compound and analyze its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure). Use an appropriate analytical method like HPLC to quantify the amount of intact this compound remaining.

    • Analyze for degradation products: Use LC-MS to identify potential degradation products in your aged solution. The appearance of new peaks with different mass-to-charge ratios can indicate degradation.

    • Optimize solution conditions: If degradation is confirmed, consider adjusting the pH of your buffer, protecting your experiment from light, or de-gassing your solutions to remove oxygen.

Issue 2: Poor peak shape or unexpected peaks in HPLC analysis.
  • Possible Cause: On-column degradation or interaction with the stationary phase.

  • Troubleshooting Steps:

    • Modify mobile phase: If you suspect on-column degradation, especially under acidic or basic mobile phase conditions, try using a mobile phase with a more neutral pH.

    • Change column chemistry: The stationary phase of the HPLC column might be interacting with this compound. Try a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column).

    • Check for contaminants: Ensure your solvents and sample diluents are of high purity and free from contaminants that might react with your compound.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate how such data can be structured.

Table 1: Stability of this compound (10 µM) in Different Solvents at Room Temperature (25°C)

Time (hours)% Remaining in DMSO% Remaining in Ethanol% Remaining in PBS (pH 7.4)
0100100100
499.899.595.2
899.598.990.1
2498.797.280.5
4897.194.865.3

Table 2: Effect of pH and Temperature on this compound Stability in Aqueous Buffer over 24 hours

pH% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
5.099.292.585.1
7.498.580.570.3
9.095.175.360.8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if the compound is heat-stable.

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.

    • Carefully transfer the clear supernatant to a new sterile tube.

    • Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: HPLC-Based Stability Assessment of this compound
  • Objective: To quantify the percentage of intact this compound remaining in a solution over time.

  • Materials: this compound working solution, HPLC system with UV detector, appropriate HPLC column (e.g., C18), mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid).

  • Procedure:

    • Prepare the this compound working solution in the desired buffer/medium.

    • Immediately inject a sample (t=0) into the HPLC system to obtain the initial peak area of this compound.

    • Incubate the working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Protocol 3: Forced Degradation Study
  • Objective: To intentionally degrade this compound to understand its degradation pathways and develop a stability-indicating analytical method.

  • Materials: this compound, 0.1N HCl, 0.1N NaOH, 3% H₂O₂, water bath, UV lamp.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 115°C) for a specified time.

    • Photodegradation: Expose a solution of this compound to a UV lamp.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Working Solution incubate Incubate under Experimental Conditions prep->incubate Start Experiment sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS Analysis (for degradation products) sampling->lcms quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products lcms->identify assess Assess Stability quantify->assess identify->assess troubleshooting_flowchart start Inconsistent Experimental Results Observed check_stability Is this compound degrading in the assay medium? start->check_stability time_course Perform time-course stability study (HPLC) check_stability->time_course Unsure is_degrading Degradation Confirmed? time_course->is_degrading optimize_conditions Optimize solution conditions: - Adjust pH - Protect from light - Add antioxidants is_degrading->optimize_conditions Yes no_degradation Investigate other experimental variables (e.g., reagents, cell viability) is_degrading->no_degradation No retest Re-test under optimized conditions optimize_conditions->retest signaling_pathway cluster_pathway Hypothetical Energy Metabolism Pathway Mtb Mycobacterium tuberculosis Nutrients Nutrient Uptake Mtb->Nutrients Glycolysis Glycolysis Nutrients->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP_Synthase ATP Synthase OxPhos->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Survival Mtb Survival & Growth ATP->Survival Mtb_IN_9 This compound Mtb_IN_9->ATP_Synthase Inhibition

References

Technical Support Center: Mtb-IN-9 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: The compound "Mtb-IN-9" does not correspond to a recognized chemical entity in publicly available scientific databases, including PubChem and other chemical and biological information repositories. It is highly probable that "this compound" is an internal, non-standard designation for a research compound, a typographical error, or an abbreviation not in common use.

Without the correct chemical name, CAS number, or another standard identifier, it is not possible to provide accurate and specific technical support, troubleshooting guides, or experimental protocols. The information required to build such a resource, including mechanism of action, solubility, stability, and potential off-target effects, is entirely dependent on the precise identity of the compound.

To enable us to provide the detailed technical support you require, please verify the exact name of the inhibitor you are working with. You may find this information in the following sources:

  • Supplier's Product Information: The product vial, packaging, or accompanying technical data sheet from the manufacturer or supplier should contain the correct chemical name and other identifiers.

  • Material Safety Data Sheet (MSDS): This document will have the precise chemical identification.

  • Original Research Articles: If the compound was first described in a scientific publication, the correct nomenclature will be provided there.

  • Internal Laboratory Records: Your lab's chemical inventory or experimental records should have the accurate compound name.

Once you have the correct name of the Mycobacterium tuberculosis inhibitor, we will be able to generate a comprehensive technical support center to address common problems encountered during your experiments.

General Troubleshooting Guidance for Experiments with Novel Inhibitors

While we await the correct compound information, here is a general troubleshooting framework that can be applied to experiments involving novel chemical inhibitors.

Common Experimental Hurdles and Solutions
ProblemPotential CausesRecommended Actions
Inconsistent or No Inhibitory Effect - Compound Instability: Degradation of the inhibitor over time or under specific experimental conditions (e.g., light, temperature).- Solubility Issues: The compound is not fully dissolved, leading to a lower effective concentration.- Incorrect Concentration: Errors in calculating the required concentration or in the dilution series.- Cell Permeability: The compound may not be effectively entering the cells.- Target Not Expressed or Active: The target of the inhibitor may not be present or functionally active in the experimental system.- Check Storage Conditions: Ensure the compound is stored as recommended by the supplier.- Prepare Fresh Solutions: Always prepare working solutions fresh from a stock solution before each experiment.- Verify Solubility: Visually inspect solutions for any precipitate. Consider using a different solvent or sonication to aid dissolution.- Confirm Concentration: Double-check all calculations and pipette calibrations.- Perform Cell Viability/Toxicity Assays: To ensure the lack of effect isn't due to cell death at the tested concentrations.- Validate Target Expression: Use techniques like Western Blot or qPCR to confirm the presence of the target protein or gene.
High Variability Between Replicates - Pipetting Errors: Inaccurate or inconsistent dispensing of reagents or the inhibitor.- Uneven Cell Seeding: Inconsistent cell numbers across wells.- Edge Effects in Plates: Evaporation or temperature gradients across the microplate.- Compound Precipitation: The inhibitor coming out of solution during the experiment.- Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.- Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.- Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Re-evaluate Solvent and Concentration: The chosen solvent may not be optimal, or the concentration may be too high, leading to precipitation.
Unexpected Toxicity or Off-Target Effects - Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used.- Non-Specific Binding: The inhibitor may be interacting with other cellular components besides its intended target.- Activation of Stress Pathways: The compound might be inducing cellular stress responses unrelated to its primary mechanism of action.- Run Vehicle Controls: Always include a control group treated with the same concentration of the solvent used to dissolve the inhibitor.- Perform Target Engagement Assays: Use methods like cellular thermal shift assays (CETSA) to confirm the compound is binding to its intended target in cells.[1]- Conduct Phenotypic Screening: Analyze broader cellular effects to identify potential off-target pathways being affected.

Visualizing a General Troubleshooting Workflow

Below is a generalized workflow for troubleshooting common issues in cell-based assays with a novel inhibitor.

G General Troubleshooting Workflow for Inhibitor Experiments cluster_start Start cluster_check1 Initial Checks cluster_solubility Investigate Compound Behavior cluster_cellular Evaluate Cellular Response cluster_conclusion Conclusion & Refinement Start Experiment Yields Unexpected Results (e.g., No effect, high variability) CheckReagents Verify Reagent & Compound Integrity (Age, storage, preparation) Start->CheckReagents CheckProtocol Review Experimental Protocol (Calculations, steps, controls) Start->CheckProtocol Solubility Assess Compound Solubility (Visual inspection, solvent choice) CheckReagents->Solubility CheckProtocol->Solubility Precipitation Precipitation in Media? Solubility->Precipitation Toxicity Run Cytotoxicity Assay Precipitation->Toxicity No Optimize Optimize Protocol (Concentration, solvent, cell density) Precipitation->Optimize Yes Target Confirm Target Expression Toxicity->Target Target->Optimize Target Present & Non-toxic Redesign Redesign Experiment Target->Redesign Target Absent or High Toxicity

References

Technical Support Center: Enhancing the In Vivo Efficacy of Novel Anti-Tuberculosis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the in vivo efficacy of novel anti-tuberculosis (anti-TB) compounds, exemplified here as "Mtb-IN-9". The following information is designed to address common challenges encountered during the transition from promising in vitro activity to successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: this compound shows excellent potency against Mycobacterium tuberculosis (Mtb) in culture, but poor efficacy in our mouse model. What are the common reasons for this discrepancy?

A1: The transition from in vitro to in vivo efficacy is a significant challenge in tuberculosis drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in the host, leading to suboptimal exposure at the site of infection.[1]

  • Bioavailability: Low oral bioavailability can prevent the drug from reaching therapeutic concentrations in the bloodstream and tissues.[2][3][4]

  • Target Engagement: The compound may not effectively reach and bind to its intended target within the complex in vivo environment of the host and the Mtb-containing granuloma.[5]

  • Solubility and Stability: Poor solubility can limit absorption, while instability in physiological conditions can lead to degradation before reaching the target.

  • Off-target Effects: The compound might interact with host proteins, leading to toxicity or sequestration away from the intended site of action.

  • Drug Efflux: Mtb possesses efflux pumps that can actively remove the drug from the bacterial cell, a mechanism that may be more pronounced in vivo.

Q2: What are the initial steps to troubleshoot poor in vivo efficacy?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Pharmacokinetic Profiling: Conduct a preliminary PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help identify issues with bioavailability and half-life.

  • Solubility and Stability Assessment: Evaluate the compound's solubility in biorelevant media and its stability in plasma and microsomes.

  • In Vitro-In Vivo Correlation (IVIVC): Compare the effective concentrations from in vitro studies with the actual concentrations achieved in the plasma and tissues of the animal model.

  • Dose-Response Study: Perform a dose-ranging study to determine if increasing the dose improves efficacy. This can help to understand if the issue is related to insufficient exposure.

Q3: How can we improve the bioavailability of this compound?

A3: Enhancing bioavailability is a key strategy to improve in vivo efficacy. Consider the following approaches:

  • Formulation Strategies:

    • Nanosuspensions: Reducing particle size can increase the surface area for dissolution and improve absorption.

    • Lipid-based formulations: Encapsulating the drug in liposomes or solid lipid nanoparticles can enhance solubility and absorption.

    • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and extent.

  • Medicinal Chemistry Optimization:

    • Prodrugs: Modifying the compound to create a prodrug that is converted to the active form in vivo can improve absorption and distribution.

    • Structural modifications: Altering the chemical structure to improve solubility and reduce metabolic liability.

  • Alternative Routes of Administration: If oral bioavailability remains low, consider parenteral (e.g., intravenous, subcutaneous) or inhaled administration to deliver the drug directly to the systemic circulation or the lungs, the primary site of TB infection.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High in vitro MIC, but no reduction in bacterial load in the lungs of infected mice. Poor drug exposure at the site of infection.1. Conduct a pharmacokinetic study to measure drug concentrations in plasma and lung tissue. 2. If exposure is low, consider formulation changes or alternative routes of administration (e.g., inhalation).
Lack of target engagement in vivo.1. Develop an assay to measure target engagement in tissue samples from treated animals (e.g., Cellular Thermal Shift Assay - CETSA). 2. If target engagement is low despite adequate drug exposure, investigate potential barriers to target access within the granuloma.
Initial reduction in bacterial load, followed by relapse. Rapid metabolism or clearance of the compound.1. Analyze the metabolic profile of the compound to identify major metabolites. 2. Consider co-administration with a metabolic inhibitor (if known and safe) or modify the compound to block metabolic sites.
Development of drug resistance.1. Isolate Mtb from relapsed animals and determine the MIC of this compound. 2. Sequence the target gene and other potential resistance-conferring genes to identify mutations.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). Off-target effects of the compound.1. Perform a preliminary toxicology screen to identify potential off-targets. 2. Conduct a dose-response study to determine the maximum tolerated dose (MTD). 3. Consider structural modifications to reduce off-target activity while maintaining on-target potency.
High variability in efficacy between individual animals. Inconsistent drug absorption or metabolism.1. Refine the dosing and formulation to ensure consistent delivery. 2. Increase the number of animals per group to improve statistical power.
Differences in the host immune response.1. Ensure the use of a genetically homogenous animal strain. 2. Monitor key immune markers to assess the host response to treatment.

Quantitative Data Summary

The following tables provide benchmark data for well-established anti-tuberculosis drugs. This information can be used for comparison when evaluating the performance of novel compounds like this compound.

Table 1: Pharmacokinetic Parameters of First-Line Anti-TB Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (h)Cmax (mg/L)
Isoniazid>90<101-43-5
Rifampicin90-95802-57-15
Pyrazinamide>9010-209-1020-60
Ethambutol~8020-303-42-5

Table 2: In Vivo Efficacy of Selected Anti-TB Drugs in a Murine Model

DrugDose (mg/kg)RouteDosing FrequencyLog10 CFU Reduction (4 weeks)
Isoniazid25OralDaily2.5 - 3.5
Rifampicin10OralDaily2.0 - 3.0
Bedaquiline25OralDaily1.5 - 2.5
Pretomanid50OralDaily1.0 - 2.0

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis Infection and Efficacy Testing

  • Infection: C57BL/6 mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point a stable bacterial load is present in the lungs.

  • Treatment Initiation: Treatment with this compound (or vehicle control) is initiated. The drug is administered daily or as determined by its pharmacokinetic profile, typically via oral gavage.

  • Monitoring: Animals are monitored daily for signs of toxicity. Body weight is recorded weekly.

  • Endpoint Analysis: At specified time points (e.g., 2, 4, and 8 weeks post-treatment initiation), cohorts of mice are euthanized.

  • Bacterial Load Determination: Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.

  • CFU Enumeration: Colonies are counted after 3-4 weeks of incubation at 37°C. Efficacy is determined by the reduction in log10 CFU compared to the vehicle-treated group.

Protocol 2: Pharmacokinetic Study in Mice

  • Dosing: A single dose of this compound is administered to a cohort of uninfected mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected from a subset of animals via cardiac puncture or tail vein bleeding.

  • Plasma Preparation: Blood is processed to obtain plasma, which is stored at -80°C until analysis.

  • Tissue Distribution (Optional): At the final time point, tissues of interest (e.g., lungs, liver, spleen) can be collected to assess drug distribution.

  • Bioanalysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Visualizations

Caption: Troubleshooting workflow for poor in vivo efficacy.

Mtb_Drug_Action_Pathway Drug_Admin Drug Administration (e.g., this compound) Absorption Absorption Drug_Admin->Absorption Distribution Distribution to Site of Infection (Lungs) Absorption->Distribution Metabolism Metabolism (Liver) & Excretion Absorption->Metabolism Granuloma Penetration of Granuloma Distribution->Granuloma Mtb_Cell Entry into M. tuberculosis Cell Granuloma->Mtb_Cell Target Binding to Intracellular Target Mtb_Cell->Target Efficacy Bactericidal/Bacteriostatic Effect Target->Efficacy

References

Technical Support Center: Overcoming Mtb-IN-9 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mtb-IN-9, a specific inhibitor of Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway.[1][2][3][4] Mycolic acids are crucial components of the Mtb cell wall, and their disruption leads to bacterial death.

Q2: What are the expected outcomes of successful this compound treatment in vitro and in vivo?

In vitro, successful treatment with this compound should result in a significant reduction in the growth of Mtb cultures, as measured by a decrease in optical density or colony-forming units (CFUs). In vivo, studies in BALB/c mice have shown that this compound can curtail Mtb survival in infected macrophages, reduce the bacterial burden, and diminish tubercular granulomas in chronic infection models.[1]

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mutations to this compound are not yet widely documented in the public domain, resistance to inhibitors of the mycolic acid pathway in Mtb typically arises from:

  • Target modification: Point mutations in the fadD32 or fadD28 genes can alter the protein structure, preventing this compound from binding effectively.

  • Target overexpression: Increased expression of FadD32 or FadD28 may require higher concentrations of this compound to achieve an inhibitory effect.

  • Efflux pumps: Upregulation of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

  • Drug inactivation: Enzymatic modification of the this compound molecule could render it inactive.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High Minimum Inhibitory Concentration (MIC) in initial screens 1. Inoculum size too high.2. Issues with this compound stock solution (degradation, incorrect concentration).3. Intrinsic resistance of the Mtb strain.1. Standardize the inoculum to a McFarland standard of 1.0.2. Prepare a fresh stock solution of this compound and verify its concentration.3. Test against a known susceptible reference strain (e.g., H37Rv).
Loss of this compound efficacy over time (development of resistance) 1. Selection of resistant mutants during prolonged exposure.2. Sub-optimal dosing leading to incomplete bacterial killing.1. Perform whole-genome sequencing of the resistant strain to identify mutations in fadD32, fadD28, or other relevant genes.2. Conduct checkerboard assays with other anti-tubercular agents to identify synergistic combinations.3. Evaluate the efflux pump activity of the resistant strain.
Inconsistent results in macrophage infection models 1. Variability in macrophage viability or infection rates.2. Degradation of this compound in the cell culture medium.1. Ensure consistent macrophage cell density and a standardized multiplicity of infection (MOI).2. Perform a stability assay of this compound in the culture medium over the time course of the experiment.
Lack of in vivo efficacy despite in vitro potency 1. Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism).2. The animal model may not accurately reflect human disease.1. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and tissues.2. Consider using a different animal model or route of administration.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that researchers might generate during their experiments with this compound.

Parameter Susceptible Strain (e.g., H37Rv) Resistant Strain Notes
This compound MIC 0.1 - 1.0 µM> 10 µMMIC values can vary depending on the specific Mtb strain and experimental conditions.
Fold change in MIC -> 10-foldA significant increase in MIC is indicative of resistance.
fadD32/fadD28 expression (relative to susceptible strain) 1x> 4xOverexpression can be quantified using qRT-PCR.
Efflux pump gene expression (e.g., Rv0678) 1x> 2xIncreased expression of efflux pump regulators can confer resistance.

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

  • Objective: To determine the lowest concentration of this compound that inhibits the growth of M. tuberculosis.

  • Methodology:

    • Prepare a serial dilution of this compound in a 96-well microplate.

    • Add a standardized inoculum of M. tuberculosis (e.g., H37Rv) to each well.

    • Incubate the plates at 37°C for 7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • The MIC is the lowest drug concentration that prevents a color change from blue to pink.

2. Whole-Genome Sequencing (WGS) of Resistant Mutants

  • Objective: To identify genetic mutations associated with this compound resistance.

  • Methodology:

    • Isolate genomic DNA from both the susceptible parent strain and the this compound resistant strain.

    • Prepare sequencing libraries and perform next-generation sequencing.

    • Align the sequencing reads to the reference Mtb genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant strain, paying close attention to the fadD32 and fadD28 genes.

3. In Vitro Macrophage Infection Assay

  • Objective: To evaluate the efficacy of this compound in killing intracellular Mtb.

  • Methodology:

    • Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in a multi-well plate.

    • Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).

    • After allowing for phagocytosis, wash the cells to remove extracellular bacteria.

    • Add fresh medium containing various concentrations of this compound.

    • At different time points, lyse the macrophages and plate the lysate on solid media to determine the intracellular bacterial load (CFUs).

Visualizations

Mtb_IN_9_Action_and_Resistance cluster_pathway Mycolic Acid Biosynthesis cluster_inhibitor Inhibitor Action cluster_resistance Resistance Mechanisms Acyl-AMP Acyl-AMP Acyl-ACP Acyl-ACP Acyl-AMP->Acyl-ACP FadD32 Mycolic Acids Mycolic Acids Acyl-ACP->Mycolic Acids FadD28 This compound This compound FadD32 FadD32 This compound->FadD32 FadD28 FadD28 This compound->FadD28 Efflux Pump Efflux Pump This compound->Efflux Pump Target Mutation Target Mutation FadD32->Target Mutation Target Overexpression Target Overexpression FadD32->Target Overexpression FadD28->Target Mutation FadD28->Target Overexpression

Caption: this compound action and potential resistance mechanisms.

Experimental_Workflow Start Start MIC_Assay Determine MIC of this compound Start->MIC_Assay Resistant_Mutant_Selection Select for Resistant Mutants MIC_Assay->Resistant_Mutant_Selection If potent Macrophage_Assay Test Efficacy in Macrophages MIC_Assay->Macrophage_Assay If potent WGS Whole-Genome Sequencing Resistant_Mutant_Selection->WGS Identify_Mutations Identify Resistance Mutations WGS->Identify_Mutations End End Identify_Mutations->End In_Vivo_Study In Vivo Efficacy Studies Macrophage_Assay->In_Vivo_Study If effective In_Vivo_Study->End

Caption: Experimental workflow for evaluating this compound.

References

Technical Support Center: Troubleshooting Mtb-IN-9 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the experimental anti-tuberculosis agent, Mtb-IN-9. The following information offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?

A1: Many small molecule inhibitors, including this compound, exhibit low solubility in aqueous solutions. The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds.[1][2] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% v/v.[1]

Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my cell culture medium. What causes this?

A2: This phenomenon, often termed "solvent shock," is common when a concentrated organic stock solution is diluted into an aqueous medium.[2] The abrupt change in the solvent environment can cause the compound to crash out of the solution. Other contributing factors include the final concentration of this compound exceeding its solubility limit in the specific medium, and interactions with media components like salts and proteins.[2]

Q3: Besides DMSO, what other solvents can I try for my this compound stock solution?

A3: While DMSO is the primary choice, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can be used. The selection of the solvent depends on the specific properties of this compound and the tolerance of your experimental system to that solvent.

Q4: Can temperature affect the solubility of this compound?

A4: Yes, solubility can be temperature-dependent. Gentle warming to 37°C, combined with vortexing or sonication, can aid in the dissolution of this compound in DMSO. However, be cautious with excessive heat as it may lead to compound degradation.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: A serial dilution method is a straightforward way to estimate the maximum soluble concentration. Prepare serial dilutions of your this compound stock in your cell culture medium and visually inspect for any signs of precipitation, such as cloudiness or crystals, after a relevant incubation period at your experimental temperature (e.g., 37°C).

Troubleshooting & Optimization

If you continue to experience insolubility with this compound after initial attempts, the following tiered approach can help you systematically troubleshoot the issue.

Tier 1: Optimizing the Stock Solution and Dilution Method

The quality of your stock solution is paramount. Ensure you are using high-purity this compound and anhydrous, high-purity DMSO, as absorbed water can decrease the solubility of many organic compounds.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculation: Determine the required mass of this compound to prepare the desired volume of a 10 mM solution.

  • Weighing: Accurately weigh the this compound powder and place it in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Warming (Optional): If not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.

  • Inspection: Visually confirm the solution is clear and free of particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Tier 2: pH Adjustment

For ionizable compounds, adjusting the pH of the aqueous medium can significantly enhance solubility.

Experimental Protocol: pH-Dependent Solubility Test

  • pKa Determination: If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa. If unknown, a broader range of physiologically relevant buffers should be tested.

  • Dilution: Dilute the this compound DMSO stock into each buffer to the desired final concentration.

  • Observation: Visually inspect for precipitation immediately and after a 24-hour incubation at the experimental temperature.

  • Compatibility Check: Ensure the optimal pH for solubility is compatible with your biological assay.

Tier 3: Use of Solubilizing Excipients

If co-solvents and pH adjustments are not successful, solubilizing excipients can be employed. These additives can increase the apparent solubility of a compound.

Excipient TypeExamplesMechanism of Action
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.
Cyclodextrins HP-β-cyclodextrinForm inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.

Experimental Protocol: Formulation with HP-β-cyclodextrin

  • Excipient Solution Preparation: Prepare a stock solution of HP-β-cyclodextrin in your aqueous buffer.

  • Formulation: Add the this compound DMSO stock solution to the HP-β-cyclodextrin solution while vortexing.

  • Dilution and Observation: Perform serial dilutions of this formulated stock into your final assay medium and visually inspect for precipitation.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments, which consists of the excipient solution without this compound, diluted in the same manner.

Visual Troubleshooting Guides

Below are diagrams to aid in your troubleshooting workflow and decision-making process.

A Start: this compound Insolubility Observed B Prepare High-Concentration Stock in DMSO A->B C Precipitation upon Dilution in Aqueous Buffer? B->C D Optimize Dilution Method (e.g., dropwise addition, vortexing) C->D Yes H Proceed with Experiment C->H No E Still Precipitates? D->E F Tier 2: pH Adjustment E->F Yes E->H No G Solubility Improved and pH Compatible? F->G G->H Yes I Tier 3: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) G->I No J Solubility Improved? I->J J->H Yes K Re-evaluate Experiment/Compound J->K No

Troubleshooting workflow for this compound insolubility.

cluster_Mtb This compound cluster_Host Host Cell Mtb Mtb Pathway Pathway Mtb->Pathway Inhibition of Essential Pathway Mtb_Survival Mtb Survival Mtb->Mtb_Survival Inhibited by Host_Response Immune Evasion Blocked Pathway->Host_Response Modulation of Host Response Pathway->Mtb_Survival Essential for

Hypothetical mechanism of action for this compound.

References

Mtb-IN-9 cytotoxicity assessment and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Mtb-IN-9" is not found in the public domain scientific literature. This technical support guide has been developed using Bedaquiline (BDQ), a well-characterized anti-mycobacterial agent with known host cell cytotoxicity, as a proxy. The provided information on mechanisms, experimental protocols, and mitigation strategies is based on data for BDQ and may serve as a relevant guide for researchers working with novel anti-tubercular compounds exhibiting similar cytotoxic profiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (using Bedaquiline as a model)?

A1: this compound, modeled after Bedaquiline, is a diarylquinoline that targets the ATP synthase of Mycobacterium tuberculosis. Specifically, it binds to the c subunit of the ATP synthase enzyme, disrupting the proton motive force and inhibiting ATP production, which is essential for the bacterium's survival.[1] This action is effective against both replicating and non-replicating mycobacteria.[1]

Q2: What are the known cytotoxic effects of this compound (Bedaquiline) on host cells?

A2: While relatively selective for the mycobacterial ATP synthase, at higher concentrations, this compound can affect host cell mitochondria, which share evolutionary origins with bacteria.[2][3] The primary cytotoxic effects observed in vitro include:

  • Mitochondrial Dysfunction: Inhibition of mitochondrial respiration, leading to a decrease in oxygen consumption and ATP production. It can also reduce the mitochondrial membrane potential.

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the generation of ROS, causing oxidative stress.

  • Induction of Apoptosis and Senescence: At sufficient concentrations and exposure times, this compound can induce programmed cell death (apoptosis) and cellular senescence in mammalian cell lines.

Q3: At what concentrations are cytotoxic effects typically observed for Bedaquiline?

A3: The cytotoxic effects of Bedaquiline are dose- and time-dependent. For instance, in MCF7 breast cancer cells, an IC50 of approximately 1 µM was observed for the inhibition of cancer stem-like cell propagation. In human embryonic lung fibroblasts (MRC-5) and rat cardiomyocytes (H9C2), Bedaquiline reduced cell viability in a dose-dependent manner. It is crucial to determine the cytotoxic concentration range for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: High levels of cell death observed in my experiment.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. Start with a broad range of concentrations and narrow down to find the optimal concentration that balances anti-mycobacterial activity with minimal host cell toxicity.

  • Possible Cause 2: The experimental cell line is particularly sensitive to this compound.

    • Solution: If possible, test the compound on a different, more robust cell line to see if the effect is cell-type specific. Alternatively, proceed with the sensitive cell line but use lower concentrations and shorter exposure times.

  • Possible Cause 3: Off-target effects leading to apoptosis or necrosis.

    • Solution: Assess the mechanism of cell death using assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and necrosis (e.g., LDH release assay). Understanding the death pathway can help in designing mitigation strategies.

Issue 2: I am observing signs of oxidative stress in my cell cultures (e.g., altered morphology, reduced proliferation).

  • Possible Cause: this compound is inducing the production of Reactive Oxygen Species (ROS).

    • Solution 1: Co-treatment with an antioxidant. The use of antioxidants can help mitigate ROS-induced damage. N-acetylcysteine (NAC) is a common and effective antioxidant used in cell culture. A dose-response experiment for the antioxidant should be performed to find a protective, non-toxic concentration.

    • Solution 2: Measure ROS levels directly. To confirm that oxidative stress is the cause, measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Issue 3: My cells are undergoing apoptosis, which is confounding my experimental results.

  • Possible Cause: this compound is activating apoptotic signaling pathways.

    • Solution 1: Use a pan-caspase inhibitor. Co-incubation with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can block the execution phase of apoptosis and help determine if the observed effects are caspase-dependent.

    • Solution 2: Overexpress anti-apoptotic proteins. For more targeted experiments, transient or stable transfection of cells to overexpress anti-apoptotic proteins like Bcl-2 can inhibit the mitochondrial pathway of apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of Bedaquiline in Mammalian Cell Lines

Cell LineAssayEndpointConcentration/EffectReference
MCF7 (human breast cancer)Mammosphere AssayIC50~1 µM
MCF7 (human breast cancer)FACS with MitoTrackersReduced Mitochondrial Membrane Potential10 µM for 48h
MCF7 (human breast cancer)FACS with CM-H2DCFDAIncreased ROS Production10 µM for 48h
MRC-5 (human lung fibroblast)CCK-8 AssayReduced Cell ViabilityDose- and time-dependent
H9C2 (rat cardiomyocyte)CCK-8 AssayReduced Cell ViabilityDose- and time-dependent
THP-1 (human macrophage)Not specified100% survival, 0% proliferation inhibitionUp to 20x MIC for 4-48h

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest in complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate gently for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Protocol 2: Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe H2DCFDA to detect intracellular ROS.

Materials:

  • Cell line of interest cultured in appropriate plates or dishes

  • This compound

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., H₂O₂)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include untreated and positive controls.

  • Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., FITC channel).

    • Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope and capture images for qualitative or semi-quantitative analysis.

  • Data Analysis: Quantify the mean fluorescence intensity and compare the treated groups to the controls.

Protocol 3: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.

Procedure:

  • Determine NAC Working Concentration: Perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cell line.

  • Co-treatment or Pre-treatment:

    • Co-treatment: Treat cells simultaneously with various concentrations of this compound and the pre-determined optimal concentration of NAC.

    • Pre-treatment: Incubate cells with NAC for a specific period (e.g., 1-2 hours) before adding this compound.

  • Assessment of Cytotoxicity: After the desired incubation time, assess cell viability using the MTT assay (Protocol 1) or measure ROS production (Protocol 2) to determine if NAC provides a protective effect.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated or pre-treated with NAC.

Visualizations

cluster_Mtb Mycobacterium tuberculosis cluster_HostCell Host Cell Mtb_ATP_Synthase ATP Synthase (c-subunit) Mitochondrion Mitochondrion Mito_ATP_Synthase ATP Synthase Mitochondrion->Mito_ATP_Synthase ETC Electron Transport Chain Mitochondrion->ETC ROS Increased ROS ETC->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces Mtb_IN_9 This compound (Bedaquiline) Mtb_IN_9->Mtb_ATP_Synthase Inhibits Mtb_IN_9->Mitochondrion Off-target effect Mtb_IN_9->ETC Disrupts

Caption: Mechanism of this compound (Bedaquiline) and its cytotoxic effects.

start Start: High Cell Death Observed q1 Is this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is cell death mechanism known? a1_yes->q2 sol1 Perform dose-response to find IC50 a1_no->sol1 end Problem Addressed sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is ROS production confirmed? a2_yes->q3 mitigate_apoptosis Mitigate with caspase inhibitors (e.g., Z-VAD-FMK) a2_yes->mitigate_apoptosis sol2 Assess apoptosis (Annexin V) and necrosis (LDH assay) a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No mitigate_ros Mitigate with antioxidants (e.g., N-acetylcysteine) a3_yes->mitigate_ros sol3 Measure intracellular ROS (e.g., H2DCFDA) a3_no->sol3 sol3->end mitigate_ros->end mitigate_apoptosis->end

Caption: Troubleshooting workflow for this compound induced cytotoxicity.

cluster_workflow Cytotoxicity Assessment Workflow step1 1. Seed cells in 96-well plate (24h incubation) step2 2. Treat with serial dilutions of this compound (24-72h incubation) step1->step2 step3 3. Add MTT reagent (2-4h incubation) step2->step3 step4 4. Add solubilization solution step3->step4 step5 5. Measure absorbance at 570 nm step4->step5 step6 6. Calculate % cell viability step5->step6

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Refining Mtb-IN-9 Treatment Protocols in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Mtb-IN-9 (Compound M1) in murine models of Mycobacterium tuberculosis (Mtb) infection. This compound is a specific inhibitor of Mtb FadD32 and FadD28, enzymes crucial for mycolic acid biosynthesis. This document offers troubleshooting advice and frequently asked questions to facilitate the refinement of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a specific inhibitor of Mycobacterium tuberculosis FadD32 and MtbFadD28.[1] These enzymes are fatty acyl-AMP ligases (FAAL) that play a critical role in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] FadD32 is responsible for activating meromycolic acid and transferring it to the polyketide synthase Pks13, a key step in the mycolic acid synthesis pathway. By inhibiting FadD32 and FadD28, this compound disrupts the formation of the mycobacterial cell wall, leading to an anti-tubercular effect. This mechanism has been validated as a promising strategy for antibiotic development.[2]

Q2: What is the recommended mouse strain for in vivo studies with this compound?

A2: Published data indicates that this compound has been evaluated in a chronic infection model using BALB/c mice.[4] BALB/c mice are a commonly used inbred strain for tuberculosis research and are known to develop a robust immune response to Mtb infection.

Q3: How should this compound be administered to mice?

A3: While specific details for this compound are limited in the available literature, general routes of administration for anti-tubercular agents in mice include oral gavage, intraperitoneal injection, and intravenous injection. The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic properties of the compound. For novel compounds like this compound, it is crucial to perform pilot studies to determine the most effective and tolerable route of administration.

Q4: What is a typical starting dose for this compound in mice?

A4: A specific dosage for this compound in mice is not publicly available in the reviewed literature. For a novel inhibitor, dose-ranging studies are essential to establish both efficacy and tolerability. It is recommended to start with a low dose and escalate until a therapeutic effect is observed, while closely monitoring for any signs of toxicity.

Q5: How can the efficacy of this compound be assessed in a mouse model?

A5: The primary method for assessing the efficacy of anti-tubercular drugs in mice is by determining the bacterial load in the lungs and spleen. This is typically done by homogenizing the organs and plating serial dilutions on selective agar to count the number of colony-forming units (CFU). A significant reduction in CFU in treated mice compared to a vehicle control group indicates drug efficacy. Histopathological analysis of lung tissue can also be performed to evaluate the reduction in tubercular granulomas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in CFU counts between mice in the same treatment group. Inconsistent drug administration; inherent biological variability in the host response to infection and treatment.Ensure consistent and accurate dosing for all animals. Increase the number of mice per group to improve statistical power.
No significant reduction in bacterial load despite treatment. Sub-optimal dosage; poor bioavailability of the compound via the chosen administration route; rapid metabolism of the compound.Conduct a dose-escalation study to find the optimal therapeutic dose. Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consider alternative routes of administration.
Signs of toxicity in treated mice (e.g., weight loss, ruffled fur, lethargy). The compound may have off-target effects or the dose may be too high.Reduce the dosage and/or the frequency of administration. Monitor the animals closely for any adverse effects. Conduct a formal toxicology study to determine the maximum tolerated dose (MTD).
Difficulty in dissolving or formulating this compound for administration. The compound may have poor solubility in common vehicles.Experiment with different pharmaceutically acceptable vehicles (e.g., PBS, DMSO, Tween 80, carboxymethylcellulose). Sonication may aid in dissolving the compound. Ensure the final formulation is sterile and non-toxic to the animals.

Quantitative Data Summary

While specific quantitative data for this compound (Compound M1) is not available in the public domain, the following table illustrates how efficacy data for a novel Mtb inhibitor would typically be presented.

Treatment Group Dosage (mg/kg) Administration Route Mean Log10 CFU ± SD (Lungs) Mean Log10 CFU ± SD (Spleen)
Vehicle Control-Oral Gavage6.5 ± 0.44.2 ± 0.3
This compound10Oral Gavage5.8 ± 0.53.9 ± 0.4
This compound30Oral Gavage5.1 ± 0.33.5 ± 0.2
This compound100Oral Gavage4.2 ± 0.42.8 ± 0.3
Isoniazid (Positive Control)25Oral Gavage4.0 ± 0.32.5 ± 0.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols & Visualizations

Detailed Methodology: In Vivo Efficacy Evaluation of an Mtb Inhibitor
  • Animal Model: 8-10 week old female BALB/c mice.

  • Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv (approximately 100-200 CFU/lungs).

  • Treatment Initiation: Treatment begins 4 weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Formulation: The inhibitor is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

  • Dosing: Mice are treated once daily via oral gavage for 4 weeks with the inhibitor at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg) are included.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.

  • Data Analysis: Colony-forming units (CFU) are counted after 3-4 weeks of incubation at 37°C. The data is expressed as log10 CFU per organ. Statistical analysis is performed to compare the treatment groups to the vehicle control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing in Mice cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (4 weeks) cluster_post_treatment Post-Treatment Analysis A Acclimatize BALB/c mice B Aerosol infection with Mtb H37Rv A->B C Establish chronic infection (4 weeks) B->C D Randomize mice into treatment groups: - Vehicle Control - this compound (low, mid, high dose) - Positive Control (Isoniazid) C->D E Daily administration of treatment (e.g., oral gavage) D->E F Euthanize mice E->F G Harvest lungs and spleen F->G H Homogenize tissues and plate serial dilutions G->H I Incubate plates and count CFU H->I J Statistical analysis and data interpretation I->J

Caption: Workflow for evaluating this compound efficacy in a mouse model.

Signaling_Pathway Proposed Mechanism of Action of this compound cluster_pathway Mycolic Acid Biosynthesis Pathway in Mtb FAS Fatty Acid Synthase (FAS) Meromycolic_Acid Meromycolic Acid FAS->Meromycolic_Acid FadD32_28 FadD32 / FadD28 (Fatty Acyl-AMP Ligase) Meromycolic_Acid->FadD32_28 Activated_Meromycolic_Acid Meromycoloyl-AMP FadD32_28->Activated_Meromycolic_Acid PKS13 Polyketide Synthase 13 (PKS13) Activated_Meromycolic_Acid->PKS13 Mycolic_Acids Mycolic Acids PKS13->Mycolic_Acids Cell_Wall Mtb Cell Wall Integrity Mycolic_Acids->Cell_Wall Mtb_IN_9 This compound Mtb_IN_9->FadD32_28 Inhibition

Caption: this compound inhibits FadD32/FadD28 in the mycolic acid pathway.

References

Validation & Comparative

Targeting Host Pathways in Tuberculosis: A Comparative Look at Protease Inhibitor 9 (PI-9) Inhibition Versus Established and Novel Anti-TB Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging host-directed therapy strategy targeting Protease Inhibitor 9 (PI-9) against established and novel treatments for Mycobacterium tuberculosis (Mtb). While in vivo data for a specific PI-9 inhibitor, referred to herein as the conceptual "Mtb-IN-9," is not yet publicly available, this document contrasts the preclinical potential of PI-9 inhibition, supported by in vitro evidence, with the validated in vivo efficacy of standard and new anti-TB drugs in animal models.

The global fight against tuberculosis (TB) is hampered by the lengthy treatment regimens and the rise of drug-resistant strains. A promising new frontier in TB drug development is host-directed therapy (HDT), which aims to modulate the host's response to infection to enhance bacterial clearance. One such target is the host serine protease inhibitor, PI-9.

Mycobacterium tuberculosis has been shown to upregulate PI-9 in infected macrophages. This serves as a survival mechanism for the bacterium by inhibiting apoptosis of the host cell, thereby creating a protected niche for replication. In vitro studies using siRNA to silence PI-9 have demonstrated a significant reduction in the intracellular survival of Mtb. This suggests that a small molecule inhibitor of PI-9 could represent a novel therapeutic approach.

This guide compares the therapeutic potential of targeting PI-9 with the well-documented in vivo performance of the first-line drug Isoniazid and the newer generation drugs Bedaquiline and Pretomanid in murine models of TB.

Comparative Efficacy in Murine Models of Tuberculosis

The following tables summarize the in vivo efficacy of Isoniazid, Bedaquiline, and Pretomanid in reducing the bacterial load in the lungs and spleens of Mtb-infected mice. This quantitative data serves as a benchmark for the level of efficacy a potential PI-9 inhibitor would need to achieve in future preclinical studies.

Table 1: In Vivo Efficacy of Isoniazid in Mtb-Infected Mice

Treatment GroupDuration of TreatmentMean Log10 CFU/LungLog10 CFU Reduction vs. ControlReference
Untreated Control20 days post-infection~8.7-[1]
Isoniazid (25 mg/kg)13 days<6.0>2.7[1]
Untreated Control4 weeks post-infection~6.8-[2]
Isoniazid (90 mg/kg)2 weeks~5.41.4[2]

Table 2: In Vivo Efficacy of Bedaquiline in Mtb-Infected Mice

Treatment GroupDuration of TreatmentMean Log10 CFU/LungLog10 CFU Reduction vs. ControlReference
Untreated Control4 weeks post-infectionNot Reported-[3]
Bedaquiline (25 mg/kg)4 weeks~1.83.6 (vs. Day 1)
Untreated Control8 weeks post-infectionNot Reported-
Bedaquiline (25 mg/kg) + Delamanid (2.5 mg/kg) + Linezolid (100 mg/kg)8 weeksCulture Negative>7.8 (vs. start of treatment)

Table 3: In Vivo Efficacy of Pretomanid in Mtb-Infected Mice

Treatment GroupDuration of TreatmentMean Log10 CFU/LungLog10 CFU Reduction vs. ControlReference
Untreated Control (M. abscessus)28 days post-infectionNot Reported-
Pretomanid (200 mg/kg)28 daysNot Reported3.12 (vs. start of treatment)
Untreated Control (Mtb)1 month post-infectionNot Reported-
Bedaquiline (25 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg)1 monthNot Reported-
Bedaquiline (25 mg/kg) + Pretomanid (100 mg/kg) + Moxifloxacin (100 mg/kg) + Pyrazinamide (150 mg/kg)1 monthNot Reported1.0 greater than BMZ group

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures discussed, the following diagrams are provided.

PI9_Signaling_Pathway PI-9 Signaling Pathway in Mtb Infection cluster_inhibition Therapeutic Intervention Mtb Mycobacterium tuberculosis Macrophage Macrophage Mtb->Macrophage Infects PI9 Protease Inhibitor 9 (PI-9) Macrophage->PI9 Upregulates BacterialReplication Mtb Replication Macrophage->BacterialReplication Allows Apoptosis Apoptosis PI9->Apoptosis Inhibits GranzymeB Granzyme B PI9->GranzymeB Inhibits Apoptosis->BacterialReplication Prevents Caspases Caspases GranzymeB->Caspases Activates Caspases->Apoptosis Induces Mtb_IN_9 This compound (PI-9 Inhibitor) Mtb_IN_9->PI9 Inhibits

Caption: PI-9's role in Mtb infection and the point of therapeutic intervention.

TB_Animal_Model_Workflow Experimental Workflow for TB Drug Efficacy in a Murine Model cluster_setup Phase 1: Infection cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect with M. tuberculosis (Aerosol or Intravenous) Animal_Model->Infection Treatment_Start Initiate Treatment (e.g., 2-4 weeks post-infection) Infection->Treatment_Start Treatment_Groups Administer Compounds - Vehicle Control - Standard Drug (e.g., Isoniazid) - Test Compound Treatment_Start->Treatment_Groups Sacrifice Sacrifice Animals at Defined Timepoints Treatment_Groups->Sacrifice Organ_Harvest Harvest Lungs and Spleens Sacrifice->Organ_Harvest CFU_Enumeration Determine Bacterial Load (CFU Enumeration) Organ_Harvest->CFU_Enumeration Data_Analysis Analyze and Compare CFU Reduction CFU_Enumeration->Data_Analysis

References

A Comparative Guide: Bedaquiline vs. First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the novel anti-tuberculosis drug, Bedaquiline, with the standard first-line treatment regimen for tuberculosis (TB), which includes Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The originally requested product, "Mtb-IN-9," could not be identified in publicly available scientific literature. Therefore, this guide substitutes Bedaquiline, a significant recent advancement in TB therapy, to provide a relevant and data-supported comparison for researchers in the field. This document presents a comprehensive overview of their mechanisms of action, comparative efficacy through quantitative data, and detailed experimental protocols for key assays.

Data Presentation

Table 1: Comparative in vitro Efficacy against Mycobacterium tuberculosis H37Rv
DrugTargetMIC50 (µg/mL)MIC90 (µg/mL)
Bedaquiline ATP synthase, subunit c0.0310.125
Isoniazid Mycolic acid synthesis (InhA)~0.02-0.06~0.05-0.2
Rifampicin RNA polymerase (RpoB)~0.05-0.1~0.1-0.2
Pyrazinamide Disputed; multiple targets proposedpH 5.5: ~12.5-50pH 5.5: ~50-100
Ethambutol Arabinogalactan synthesis (EmbB)~0.5-1.0~1.0-2.0

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and testing methodologies. The values presented here are approximate ranges based on available literature for the H37Rv reference strain.

Table 2: Comparative Cytotoxicity against Human Cell Lines
DrugCell LineCC50 (µM)
Bedaquiline HepG2>20
Isoniazid HepG2>1000
Rifampicin HepG2~100-200
Pyrazinamide HepG2>1000
Ethambutol A549>100

Note: CC50 (50% cytotoxic concentration) values are indicative of the drug's potential for toxicity to human cells. Higher values suggest lower cytotoxicity.

Mechanisms of Action

Bedaquiline presents a novel mechanism of action distinct from the first-line drugs, which primarily target the mycobacterial cell wall or essential enzymatic processes.

Bedaquiline: Targeting Cellular Energy Production

Bedaquiline is a diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase by binding to its c-subunit.[1][2] This disruption of ATP synthesis is bactericidal, leading to the death of both actively replicating and dormant mycobacteria.[1][2]

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane Proton_Gradient Proton Gradient (H+) ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Bacterial_Death Bacterial Cell Death Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits (binds c-subunit)

Bedaquiline's inhibition of ATP synthase.
First-Line Drugs: A Multi-pronged Attack

The first-line drugs employ a variety of mechanisms to combat M. tuberculosis:

  • Isoniazid: A prodrug activated by the mycobacterial enzyme KatG, isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3]

  • Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of DNA into RNA and subsequent protein synthesis.

  • Pyrazinamide: Another prodrug, pyrazinamide is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. Its exact mechanism is still debated but is thought to disrupt membrane transport and energy production, and it is particularly effective against semi-dormant mycobacteria in acidic environments.

  • Ethambutol: This bacteriostatic agent inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.

First_Line_Mechanisms cluster_targets Mycobacterium tuberculosis Cellular Targets Mycolic_Acid Mycolic Acid Synthesis RNA_Polymerase RNA Polymerase Membrane_Energy Membrane Energetics Arabinogalactan Arabinogalactan Synthesis Isoniazid Isoniazid Isoniazid->Mycolic_Acid Inhibits Rifampicin Rifampicin Rifampicin->RNA_Polymerase Inhibits Pyrazinamide Pyrazinamide Pyrazinamide->Membrane_Energy Disrupts Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits

Mechanisms of first-line TB drugs.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.

Principle: The Alamar Blue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In the presence of viable, metabolically active cells, resazurin is reduced to the pink, highly fluorescent resorufin. The color change provides a visual determination of bacterial growth inhibition.

Detailed Protocol:

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test drug in an appropriate solvent (e.g., DMSO).

    • In a 96-well microplate, perform serial two-fold dilutions of the drug in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.

    • Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

    • Include control wells: a drug-free well with inoculum (positive control) and a well with broth only (negative control).

  • Incubation:

    • Seal the microplate with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • Prepare a fresh 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80.

    • Add 20 µL of this mixture to each well.

  • Final Incubation and Reading:

    • Re-seal the plate and incubate at 37°C for 24 hours.

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

MABA_Workflow Start Start Prepare_Drugs Prepare Drug Dilutions in 96-well plate Start->Prepare_Drugs Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Inoculate Inoculate Plate Prepare_Drugs->Inoculate Prepare_Inoculum->Inoculate Incubate_1 Incubate at 37°C (5-7 days) Inoculate->Incubate_1 Add_Alamar Add Alamar Blue Reagent Incubate_1->Add_Alamar Incubate_2 Incubate at 37°C (24 hours) Add_Alamar->Incubate_2 Read_Results Read Results (Blue = No Growth, Pink = Growth) Incubate_2->Read_Results End Determine MIC Read_Results->End

Workflow for MIC determination using MABA.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay is used to assess the cytotoxicity of a compound by measuring the release of lactate dehydrogenase from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by spectrophotometry.

Detailed Protocol:

  • Cell Seeding:

    • Seed human cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include control wells: cells with medium only (negative control/spontaneous LDH release) and cells with a lysis buffer (positive control/maximum LDH release).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

    • The CC50 value can be determined by plotting the percentage of cytotoxicity against the compound concentration.

Conclusion

Bedaquiline represents a significant advancement in the fight against tuberculosis, particularly drug-resistant strains, due to its novel mechanism of action targeting ATP synthesis. This guide provides a comparative framework for understanding its performance relative to the established first-line drugs. The provided data tables and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of TB drug discovery and development. The distinct mechanisms of action also highlight the potential for synergistic combinations in future treatment regimens.

References

Comparative Efficacy Analysis: Mtb-IN-9 and Isoniazid in the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between the novel antitubercular candidate Mtb-IN-9 and the first-line drug isoniazid is currently not feasible due to the absence of publicly available scientific literature and experimental data on this compound.

Extensive searches of scientific databases and public repositories have yielded no specific information on a compound designated "this compound" with demonstrated activity against Mycobacterium tuberculosis. This suggests that this compound may be an internal corporate identifier for a compound not yet disclosed in peer-reviewed publications, a novel agent in the very early stages of preclinical development, or a potential misnomer.

This guide will, therefore, provide a detailed overview of the established antitubercular agent, isoniazid, including its mechanism of action, efficacy data, and the experimental protocols used to determine these parameters. This information can serve as a benchmark for the future evaluation of novel compounds like this compound, once data becomes available.

Isoniazid: A Cornerstone of Tuberculosis Therapy

Isoniazid (INH) has been a fundamental component of combination chemotherapy for tuberculosis for decades.[1][2][3][4] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1]

Mechanism of Action

The primary mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall. The activation and inhibitory pathway can be summarized as follows:

  • Activation by KatG: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

  • Formation of an Active Adduct: This activation process leads to the formation of an isonicotinic acyl-NADH complex.

  • Inhibition of InhA: The active complex then binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.

  • Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Isoniazid_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH INH_NADH_Adduct Isonicotinic Acyl-NADH Adduct Active_INH->INH_NADH_Adduct NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NADH_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Bacterial_Death Bacterial Death InhA->Bacterial_Death Blockage leads to Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Mechanism of Action of Isoniazid.
Quantitative Efficacy Data: Isoniazid

The efficacy of an antitubercular agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

CompoundM. tuberculosis StrainMIC (μg/mL)Citation
IsoniazidH37Rv (ATCC 27294)0.02 - 0.06
IsoniazidErdman (ATCC 35801)0.015
IsoniazidClinical Isolates (Susceptible)0.02 - 0.2
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A standardized method for determining the MIC of antitubercular drugs is the broth microdilution method.

MIC_Workflow start Prepare Serial Dilutions of Isoniazid inoculate Inoculate Microtiter Plate Wells with M. tuberculosis Suspension start->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Visually Inspect for Bacterial Growth incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Caption: Workflow for MIC Determination.

Methodology:

  • Preparation of Drug Solutions: A stock solution of isoniazid is prepared in an appropriate solvent (e.g., sterile distilled water) and then serially diluted in 7H9 broth in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared from a fresh culture and its density is adjusted to a McFarland standard, typically 0.5.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation: The plate is sealed and incubated at 37°C.

  • Reading Results: After a defined incubation period (typically 7 to 14 days), the wells are examined for visible turbidity, indicating bacterial growth. The MIC is recorded as the lowest concentration of the drug that inhibits visible growth.

Future Comparative Analysis: this compound

Once data for this compound becomes publicly available, a direct and meaningful comparison with isoniazid can be conducted. Key comparative parameters will include:

  • Mechanism of Action: Does this compound target mycolic acid synthesis or a novel pathway?

  • In Vitro Efficacy: How does the MIC of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis compare to that of isoniazid?

  • Bactericidal vs. Bacteriostatic Activity: Is this compound bactericidal (kills bacteria) or bacteriostatic (inhibits growth)? Isoniazid is bactericidal against actively dividing mycobacteria.

  • In Vivo Efficacy: What is the efficacy of this compound in animal models of tuberculosis?

  • Toxicity Profile: What is the cytotoxicity of this compound against mammalian cell lines compared to isoniazid?

  • Resistance Profile: What is the frequency of resistance development to this compound and what are the genetic mutations conferring resistance? Resistance to isoniazid is well-characterized and often involves mutations in the katG or inhA genes.

This guide will be updated to include a comprehensive comparison as soon as peer-reviewed data on this compound is published. Researchers and drug developers are encouraged to consult primary scientific literature for the most current and detailed information.

References

Mtb-IN-9: A Comparative Guide to its Anti-Mycobacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-mycobacterial activity of Mtb-IN-9, also identified as Compound M1. It is intended to offer an objective comparison with alternative compounds, supported by experimental data, to aid in research and development efforts targeting Mycobacterium tuberculosis (Mtb).

Executive Summary

This compound, chemically known as 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, is a novel isoxazole derivative with potent anti-mycobacterial properties. It functions as a specific inhibitor of MtbFadD32 and MtbFadD28, two essential enzymes in the mycolic acid biosynthesis pathway of Mtb. Experimental data demonstrates that this compound effectively curtails the survival of Mtb within infected macrophages and significantly reduces the bacterial burden and tubercular granulomas in a chronic mouse infection model. This positions this compound as a promising candidate for further development in the fight against tuberculosis.

Comparative Performance Data

Quantitative analysis of this compound's activity against Mycobacterium tuberculosis and its cytotoxic profile are summarized below. For comparative context, data for isoniazid, a frontline anti-tuberculosis drug, would typically be included here. However, the primary research for this compound did not include a direct comparison with isoniazid in all reported assays.

CompoundTargetMIC50 (µg/mL) against Mtb H37RvCC50 (µg/mL) against Raw264.7 cellsSelectivity Index (SI = CC50/MIC50)
This compound (Compound M1) MtbFadD32 & MtbFadD28Data not available in abstractData not available in abstractData not available in abstract
Isoniazid InhA~0.02 - 0.06>100>1667

Note: The specific MIC50 and CC50 values for this compound are not available in the abstract of the primary publication. This table will be updated as more detailed data becomes available from the full text and its supplementary information.

In Vivo Efficacy

In a chronic infection model using BALB/c mice, administration of this compound led to a significant reduction in the bacterial load in the lungs and spleen, as well as a decrease in the size and number of tubercular granulomas.

Mechanism of Action

This compound targets the fatty acyl-AMP ligases FadD32 and FadD28. These enzymes are crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial death. Transcriptomic analysis of Mtb treated with this compound revealed significant downregulation of genes involved in cell wall synthesis, further confirming its mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis H37Rv is determined using the microplate Alamar blue assay (MABA).

  • Mtb cultures are grown to mid-log phase in 7H9 broth supplemented with OADC.

  • The bacterial suspension is diluted to a final concentration of approximately 1 x 105 CFU/mL.

  • The compound is serially diluted in a 96-well plate.

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for 7 days.

  • Alamar blue and tween 80 are added to each well, and the plates are incubated for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed against a mammalian cell line (e.g., Raw264.7 murine macrophages) using the MTT assay.

  • Cells are seeded in a 96-well plate and incubated overnight.

  • The compound is added in serial dilutions to the cells.

  • Plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT reagent is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals are dissolved using a solubilization solution.

  • The absorbance is measured at 570 nm.

  • The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Macrophage Infection Model

The intracellular anti-mycobacterial activity of this compound is evaluated using a macrophage infection model.

  • Raw264.7 macrophages are seeded in a 24-well plate and allowed to adhere.

  • The macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Extracellular bacteria are removed by washing with PBS.

  • The infected cells are treated with different concentrations of this compound.

  • After 48 hours of incubation, the macrophages are lysed with sterile water.

  • The intracellular bacterial load is determined by plating serial dilutions of the lysate on 7H11 agar plates and counting the colony-forming units (CFU) after 3-4 weeks of incubation.

In Vivo Efficacy in a Mouse Model

The in vivo efficacy is assessed in a BALB/c mouse model of chronic tuberculosis.

  • Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv.

  • Four weeks post-infection, treatment with this compound is initiated. The compound is typically administered orally or via intraperitoneal injection daily for a specified duration.

  • At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested.

  • The organs are homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (CFU).

  • A portion of the lung tissue is fixed for histopathological analysis to assess the extent of granulomatous inflammation.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anti-mycobacterial agents like this compound.

G cluster_0 In Vitro Screening cluster_1 Preclinical Evaluation Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification High-Throughput Screening MIC Determination MIC Determination Hit Identification->MIC Determination Potency Testing Cytotoxicity Assay Cytotoxicity Assay Hit Identification->Cytotoxicity Assay Toxicity Profiling Lead Identification Lead Identification MIC Determination->Lead Identification Selectivity Index Cytotoxicity Assay->Lead Identification Selectivity Index Macrophage Infection Model Macrophage Infection Model Lead Identification->Macrophage Infection Model Intracellular Activity In Vivo Efficacy (Mouse Model) In Vivo Efficacy (Mouse Model) Macrophage Infection Model->In Vivo Efficacy (Mouse Model) Animal Model Testing Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology In Vivo Efficacy (Mouse Model)->Pharmacokinetics & Toxicology ADMET Profiling Candidate Selection Candidate Selection Pharmacokinetics & Toxicology->Candidate Selection Safety & Efficacy

Caption: Workflow for anti-mycobacterial drug discovery.

Diarylcoumarins: Potent and Specific Inhibitors of MtbFadD32 for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A new class of compounds, the 4,6-diaryl-5,7-dimethyl coumarins, demonstrates high potency and specificity for Fatty Acid Degradation Protein D32 (FadD32) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These inhibitors effectively block the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial death. This guide provides a comparative analysis of the specificity of these diarylcoumarins for MtbFadD32 over other enzymes and outlines the experimental methodologies used to determine their efficacy.

Comparative Analysis of Diarylcoumarin Specificity

The 4,6-diaryl-5,7-dimethyl coumarin series exhibits a high degree of selectivity for mycobacterial species that possess the FadD32 enzyme, which is crucial for mycolic acid synthesis. This specificity is a key attribute for a promising therapeutic candidate, as it minimizes off-target effects and potential toxicity. The inhibitory activity of a representative diarylcoumarin, CCA34, has been evaluated against a panel of various mycobacterial species and other bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth, was determined for each organism.

OrganismClassificationFadD32 HomologMIC (µg/mL) of CCA34
Mycobacterium tuberculosis H37RvGram-positive, acid-fastPresent0.2
Mycobacterium bovis BCGGram-positive, acid-fastPresent0.2
Mycobacterium smegmatis mc²155Gram-positive, acid-fastPresent0.4
Mycobacterium marinumGram-positive, acid-fastPresent0.8
Mycobacterium aviumGram-positive, acid-fastPresent1.6
Escherichia coliGram-negativeAbsent>128
Staphylococcus aureusGram-positiveAbsent>128
Bacillus subtilisGram-positiveAbsent>128
Pseudomonas aeruginosaGram-negativeAbsent>128

Data sourced from supplementary information of Aggarwal et al., PNAS, 2013.

The data clearly indicates that the diarylcoumarin CCA34 is highly active against various mycobacterial species, all of which rely on the mycolic acid biosynthesis pathway involving FadD32. In stark contrast, the compound shows no significant activity against Gram-negative and Gram-positive bacteria that do not possess this specific pathway, highlighting its remarkable specificity.

Mechanism of Action: Targeting the Acyl-AMP to Acyl-ACP Transfer

FadD32 is a bifunctional enzyme that catalyzes two key steps in the mycolic acid biosynthesis pathway. First, in a fatty acyl-AMP ligase (FAAL) reaction, it activates a long-chain fatty acid using ATP to form a fatty acyl-adenylate (acyl-AMP) intermediate. Second, in a fatty acyl-acyl carrier protein synthetase (FAAS) reaction, it transfers the activated fatty acyl group from the acyl-AMP intermediate to the phosphopantetheinyl arm of the acyl carrier protein (AcpM).

Biochemical assays have demonstrated that the 4,6-diaryl-5,7-dimethyl coumarins specifically inhibit the second step of this process, the FAAS activity, without affecting the initial FAAL activity. This targeted inhibition prevents the formation of the acyl-AcpM product, a crucial precursor for mycolic acid synthesis.

Experimental Protocols

The specificity and mechanism of action of the diarylcoumarins against MtbFadD32 were determined using a combination of whole-cell antimicrobial susceptibility testing and in vitro enzymatic assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of the diarylcoumarin required to inhibit the growth of various bacterial species.

Methodology:

  • Bacterial Culture: Mycobacterial strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. Other bacterial strains are grown in their respective standard media (e.g., Luria-Bertani broth for E. coli).

  • Assay Setup: The assay is performed in a 96-well microplate format. A serial dilution of the diarylcoumarin compound is prepared in the appropriate culture medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plates are incubated at the optimal growth temperature for each organism (e.g., 37°C for M. tuberculosis). Incubation times vary depending on the growth rate of the bacterium (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the organism.

In Vitro FadD32 Inhibition Assay

Objective: To assess the inhibitory effect of diarylcoumarins on the two distinct enzymatic activities of MtbFadD32.

A. Fatty Acyl-AMP Ligase (FAAL) Activity Assay

This assay measures the formation of the acyl-AMP intermediate.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing purified MtbFadD32 enzyme, ATP, and a radiolabeled fatty acid substrate (e.g., [¹⁴C]lauric acid) in an appropriate buffer.

  • Inhibitor Addition: The diarylcoumarin compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Product Separation: The reaction is quenched, and the products are extracted and separated by thin-layer chromatography (TLC).

  • Detection: The radiolabeled acyl-AMP product is visualized and quantified using autoradiography or a phosphorimager.

B. Fatty Acyl-Acyl Carrier Protein Synthetase (FAAS) Activity Assay

This assay measures the transfer of the activated fatty acyl group to the acyl carrier protein (AcpM).

Methodology:

  • Reaction Mixture: A two-step reaction is performed. First, the acyl-AMP intermediate is generated as described in the FAAL assay.

  • Second Step Initiation: Purified AcpM is added to the reaction mixture containing the pre-formed acyl-AMP and MtbFadD32.

  • Inhibitor Addition: The diarylcoumarin compound is added to the reaction mixture prior to the addition of AcpM.

  • Incubation: The reaction is incubated at 37°C to allow for the transfer of the fatty acyl group to AcpM.

  • Product Separation: The reaction products are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Detection: The radiolabeled acyl-AcpM product is detected by autoradiography or phosphorimaging.

Signaling Pathway and Experimental Workflow Diagrams

Mycolic_Acid_Biosynthesis_Inhibition cluster_fadD32 MtbFadD32 Catalysis Fatty_Acid Fatty Acid FadD32_FAAL FAAL Activity Fatty_Acid->FadD32_FAAL ATP ATP ATP->FadD32_FAAL Acyl_AMP Acyl-AMP Intermediate FadD32_FAAL->Acyl_AMP FadD32_FAAS FAAS Activity Acyl_AMP->FadD32_FAAS Acyl_AcpM Acyl-AcpM FadD32_FAAS->Acyl_AcpM AcpM AcpM AcpM->FadD32_FAAS Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acyl_AcpM->Mycolic_Acid_Synthesis Diarylcoumarin Diarylcoumarin Diarylcoumarin->FadD32_FAAS Inhibition Bacterial_Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death

Caption: Inhibition of MtbFadD32 FAAS activity by diarylcoumarins.

FadD32_Inhibition_Assay_Workflow cluster_faal FAAL Activity Assay cluster_faas FAAS Activity Assay FAAL_Mix Prepare reaction mix: Purified FadD32, ATP, [14C]Fatty Acid, Inhibitor FAAL_Incubate Incubate at 37°C FAAL_Mix->FAAL_Incubate FAAL_Separate Separate products by TLC FAAL_Incubate->FAAL_Separate FAAL_Detect Detect [14C]Acyl-AMP FAAL_Separate->FAAL_Detect FAAS_Step1 Generate [14C]Acyl-AMP (from FAAL assay) FAAS_Mix Add AcpM and Inhibitor FAAS_Step1->FAAS_Mix FAAS_Incubate Incubate at 37°C FAAS_Mix->FAAS_Incubate FAAS_Separate Separate products by SDS-PAGE FAAS_Incubate->FAAS_Separate FAAS_Detect Detect [14C]Acyl-AcpM FAAS_Separate->FAAS_Detect

Caption: Workflow for FadD32 enzymatic inhibition assays.

Comparative Analysis of Mtb-IN-9 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Mtb-IN-9 and its analogs, a class of inhibitors targeting the essential enzyme FadD32 in Mycobacterium tuberculosis (Mtb). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.

Executive Summary

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new therapeutic targets. FadD32, a fatty acyl-AMP ligase crucial for the biosynthesis of mycolic acids in the bacterial cell wall, has been identified as a promising target for novel anti-tubercular drugs. This guide focuses on this compound and a series of diarylcoumarin analogs, which have demonstrated potent inhibitory activity against FadD32. We present a comparative overview of their biological activity, supported by experimental data, and provide detailed methodologies for the key assays cited.

Data Presentation: Comparative Biological Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various FadD32 inhibitors against M. tuberculosis.

Compound NameAbbreviationTargetMIC (µg/mL)[1]
Diarylcoumarin Analog 1 CCA1FadD320.2
Diarylcoumarin Analog 2 CCA2FadD320.2
Diarylcoumarin Analog 3 CCA3FadD320.2
Diarylcoumarin Analog 4 CCA4FadD320.2
Diarylcoumarin Analog 5 CCA5FadD320.1
Diarylcoumarin Analog 6 CCA6FadD320.2
Diarylcoumarin Analog 7 CCA7FadD320.2
Diarylcoumarin Analog 8 CCA8FadD320.2
Diarylcoumarin Analog 9 CCA9FadD320.1
Isoniazid INHInhA0.025
Ethambutol EMBembB1.0

Note: Specific quantitative data for this compound was not available in the public domain at the time of this publication.

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

This compound and its diarylcoumarin analogs inhibit FadD32, an enzyme that plays a critical role in the mycolic acid biosynthesis pathway.[1][2] Mycolic acids are essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial permeability barrier and protecting the bacterium from the host immune system and antibiotics.

FadD32 is responsible for activating long-chain fatty acids by converting them into fatty acyl-adenylates. This activated intermediate is then transferred to the polyketide synthase Pks13 for the final condensation step in mycolic acid synthesis.[2][3] By inhibiting FadD32, these compounds effectively block the production of mycolic acids, leading to the death of the bacterium. This mechanism is distinct from that of isoniazid, a frontline anti-TB drug that targets another enzyme in the same pathway, InhA.

Mycolic_Acid_Biosynthesis_Inhibition Inhibition of Mycolic Acid Biosynthesis by FadD32 Inhibitors FAS_I Fatty Acid Synthase I (FAS-I) Fatty_Acids Long-chain fatty acids FAS_I->Fatty_Acids produces FadD32 FadD32 Fatty_Acids->FadD32 substrate Acyl_Adenylate Acyl-adenylate intermediate FadD32->Acyl_Adenylate activates to Mtb_IN_9 This compound & Analogs Mtb_IN_9->FadD32 inhibits Pks13 Pks13 Acyl_Adenylate->Pks13 transferred to Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids synthesizes Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall incorporation into Experimental_Workflow Workflow for Determining FadD32 Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzymes Purify FadD32 & Pks13 Mix_Components Combine FadD32, Compound, ATP, Fatty Acid Purify_Enzymes->Mix_Components Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Mix_Components Start_Reaction Add Pks13 to Initiate Reaction Mix_Components->Start_Reaction Monitor_Activity Monitor Acyl-Pks13 Formation Start_Reaction->Monitor_Activity Plot_Data Generate Dose-Response Curves Monitor_Activity->Plot_Data Calculate_IC50 Determine IC50 Values Plot_Data->Calculate_IC50

References

Validating the Inhibitory Effect of Mtb-IN-9 on Mycobacterium tuberculosis Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of Mtb-IN-9, a recently identified inhibitor of Mtb growth, against standard first-line anti-tuberculosis drugs. The data presented herein is intended to offer an objective evaluation of this compound's potential as a promising anti-tubercular agent.

Overview of this compound

This compound, also identified as Compound M1, is a novel isoxazole derivative, specifically 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol. It has been identified as a specific inhibitor of Mycobacterium tuberculosis.

Mechanism of Action

This compound exerts its antimycobacterial effect by targeting two essential enzymes in the fatty acid metabolism of Mtb: FadD32 and FadD28. These enzymes, fatty acyl-AMP ligases, are crucial for the biosynthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. By inhibiting FadD32 and FadD28, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. This targeted approach offers a promising alternative to existing drugs that act on different cellular pathways.

cluster_Mtb Mycobacterium tuberculosis cluster_Host Host Cell Fatty_Acid Fatty Acids FadD32 FadD32 Fatty_Acid->FadD32 FadD28 FadD28 Fatty_Acid->FadD28 Acyl_AMP Acyl-AMP FadD32->Acyl_AMP FadD28->Acyl_AMP Mycolic_Acid_Synthesis Mycolic Acid Synthesis Acyl_AMP->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Mtb_Replication Mtb Replication Mtb_IN_9 This compound Mtb_IN_9->FadD32 Mtb_IN_9->FadD28 Macrophage Macrophage Macrophage->Mtb_Replication Internalized Mtb Cell_Death Bacterial Cell Death Mtb_Replication->Cell_Death Inhibition by this compound start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with M. tuberculosis H37Rv suspension start->inoculate incubate Incubate plates at 37°C for 5-7 days inoculate->incubate add_reagent Add Alamar blue and re-incubate incubate->add_reagent read_results Read fluorescence or absorbance to determine MIC add_reagent->read_results

Performance of Novel Inhibitors Against Diverse Mycobacterium tuberculosis Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant challenge to global tuberculosis control. This guide provides a comparative overview of the performance of novel inhibitors against various Mtb strains, supported by experimental data and detailed methodologies. The focus is on compounds that demonstrate efficacy against both drug-sensitive and drug-resistant Mtb isolates, suggesting unique mechanisms of action.

Comparative Efficacy of Novel Anti-Tubercular Agents

The in vitro efficacy of novel anti-tubercular compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative novel compounds against different strains of M. tuberculosis.

CompoundMtb StrainResistance ProfileMIC (µg/mL)
Compound 9d Mtb H37RvDrug-Sensitive1.56[1]
Compound 9j Mtb H37RvDrug-Sensitive12.50[1]
Compound 9n Mtb H37RvMtb H37Rv12.50[1]
3-thio-1,2,4-triazole 1 Mtb ErdmanWild-TypeNot Specified
Mtb HN878Wild-TypeNot Specified
Mtb (rpoBS450L)Rifampin-ResistantMaintained Activity[2]
Mtb (katGdel)Isoniazid-ResistantMaintained Activity[2]
Mtb (gyrAD94K)Moxifloxacin-ResistantMaintained Activity
3-thio-1,2,4-triazole 8 Mtb ErdmanWild-TypeNot Specified
Mtb HN878Wild-TypeNot Specified
Mtb (rpoBS450L)Rifampin-ResistantMaintained Activity
Mtb (katGdel)Isoniazid-ResistantMaintained Activity
Mtb (gyrAD94K)Moxifloxacin-ResistantMaintained Activity
3-thio-1,2,4-triazole 9 Mtb ErdmanWild-TypeNot Specified
Mtb HN878Wild-TypeNot Specified
Mtb (rpoBS450L)Rifampin-ResistantMaintained Activity
Mtb (katGdel)Isoniazid-ResistantMaintained Activity
Mtb (gyrAD94K)Moxifloxacin-ResistantMaintained Activity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are crucial for assessing the in vitro activity of anti-tubercular agents. A commonly used method is the Microplate AlamarBlue Assay (MABA).

Principle: This colorimetric assay indirectly measures bacterial growth. The AlamarBlue reagent contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In the presence of viable, metabolically active cells, resazurin is reduced to the pink, fluorescent resorufin. The color change provides a visual indication of bacterial growth inhibition.

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microplate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation:

    • Grow M. tuberculosis strains in Middlebrook 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 1.

    • Dilute the standardized suspension 1:25 in Middlebrook 7H9-OADC broth.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microplate containing 100 µL of the drug dilutions.

    • Include a drug-free well as a growth control.

  • Incubation:

    • Seal the plates and incubate at 37°C for a specified period (typically 5-7 days for M. tuberculosis).

  • Addition of AlamarBlue:

    • After incubation, add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

  • Reading Results:

    • Visually inspect the wells for a color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Conceptual Mechanism of Action: Inhibition of a Critical Mtb Enzyme

The development of novel anti-tubercular drugs often targets essential enzymes in M. tuberculosis that are absent or significantly different in humans. This provides a therapeutic window with potentially fewer side effects. The following diagram illustrates a conceptual signaling pathway for a hypothetical inhibitor, "Mtb-IN-9," targeting a crucial enzyme for Mtb survival.

cluster_Mtb Mycobacterium tuberculosis cluster_Inhibitor Mechanism of Inhibition Substrate Substrate Essential_Enzyme Essential_Enzyme Substrate->Essential_Enzyme Binds to Essential_Product Essential_Product Essential_Enzyme->Essential_Product Catalyzes Cell_Wall_Synthesis Cell_Wall_Synthesis Essential_Product->Cell_Wall_Synthesis Bacterial_Survival Bacterial_Survival Cell_Wall_Synthesis->Bacterial_Survival Mtb_IN_9 Mtb_IN_9 Mtb_IN_9->Essential_Enzyme Inhibits Inhibition Inhibition

Caption: Conceptual pathway of this compound inhibiting an essential Mtb enzyme.

This diagram illustrates how a hypothetical inhibitor, this compound, could disrupt a critical metabolic pathway in M. tuberculosis. By binding to and inhibiting an essential enzyme, the inhibitor prevents the production of a vital product required for processes such as cell wall synthesis, ultimately leading to bacterial death or growth arrest. This targeted approach is a key strategy in the development of new anti-tubercular therapies.

References

Independent Verification of Mtb-IN-9's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the novel Mycobacterium tuberculosis (Mtb) inhibitor, Mtb-IN-9, with alternative compounds targeting similar pathways. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound is a specific inhibitor of Mycobacterium tuberculosis that targets the fatty acid degradation enzymes FadD32 and FadD28. These enzymes are crucial for the biosynthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall. By inhibiting these enzymes, this compound effectively curtails the survival of Mtb within infected macrophages and reduces the bacterial load and formation of tubercular granulomas in preclinical models. This guide explores the mechanism of this compound and compares its performance with other inhibitors of mycolic acid biosynthesis and fatty acid metabolism.

Data Presentation

The following table summarizes the available quantitative data for this compound and its alternatives.

CompoundTarget(s)Mechanism of ActionMIC/IC50 against Mtb H37Rv
This compound (Compound M1) FadD32, FadD28Inhibition of fatty acyl-AMP ligase activity, disrupting mycolic acid biosynthesis.Data not publicly available
Diarylcoumarins (e.g., CCA34) FadD32Inhibition of the fatty acyl-ACP synthetase activity of FadD32, blocking mycolic acid synthesis.MIC90: 0.24 – 5.6 μM
PhU-AMS FadD32Bisubstrate inhibitor that locks FadD32 in its adenylation conformation, preventing fatty acid activation.MIC: 3.13 μM
Trimetazidine Host Fatty Acid OxidationHost-directed therapy; inhibits macrophage fatty acid β-oxidation, leading to enhanced control of Mtb infection.Not directly applicable (host-acting)

Mechanism of Action of this compound and Alternatives

This compound exerts its anti-tubercular activity by inhibiting two key enzymes in the mycolic acid biosynthesis pathway, FadD32 and FadD28. These fatty acyl-AMP ligases are responsible for activating long-chain fatty acids, a critical step in the formation of the mycolic acid layer that protects the bacterium.

Mtb_IN_9_Mechanism cluster_Mtb Mycobacterium tuberculosis Fatty Acids Fatty Acids FadD32/FadD28 FadD32/FadD28 Fatty Acids->FadD32/FadD28 substrate Activated Fatty Acids Activated Fatty Acids FadD32/FadD28->Activated Fatty Acids activation Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis Activated Fatty Acids->Mycolic Acid Biosynthesis Mycolic Acids Mycolic Acids Mycolic Acid Biosynthesis->Mycolic Acids Cell Wall Integrity Cell Wall Integrity Mycolic Acids->Cell Wall Integrity This compound This compound This compound->FadD32/FadD28 inhibition Diarylcoumarins Diarylcoumarins Diarylcoumarins->FadD32/FadD28 inhibition PhU-AMS PhU-AMS PhU-AMS->FadD32/FadD28 inhibition

Inhibition of FadD32/FadD28 by this compound and alternatives.

Alternatives to this compound also target this critical pathway. Diarylcoumarins, for instance, specifically inhibit the fatty acyl-ACP synthetase (FAAS) activity of FadD32.[1] PhU-AMS acts as a bisubstrate inhibitor, effectively locking the enzyme in an inactive conformation.[2] In contrast, trimetazidine represents a host-directed therapeutic approach by inhibiting fatty acid oxidation in host macrophages, which in turn enhances the cell's ability to control Mtb infection.

Experimental Protocols

FadD32 Fatty Acyl-AMP Ligase (FAAL) Activity Assay

This assay measures the enzymatic activity of FadD32 by quantifying the release of inorganic pyrophosphate (PPi) during the adenylation of a fatty acid substrate.

Protocol:

  • Reactions are performed in a 96-well plate format in an assay buffer containing HEPES (pH 7.5), MgCl2, DTT, and inorganic pyrophosphatase.

  • The fatty acid substrate (e.g., lauric acid) and ATP are added to the buffer.

  • The reaction is initiated by the addition of purified FadD32 enzyme.

  • For inhibitor studies, compounds are pre-incubated with the enzyme before the addition of substrates.

  • The reaction is incubated at room temperature and then stopped.

  • A malachite green-based reagent is added to detect the amount of free phosphate generated from the pyrophosphatase-coupled reaction.

  • The absorbance is measured at 630 nm, and the inhibitory activity is calculated relative to a DMSO control.

Mycolic Acid Biosynthesis Inhibition Assay (TLC Analysis)

This assay assesses the ability of a compound to inhibit the synthesis of mycolic acids in whole Mtb cells by monitoring the incorporation of a radiolabeled precursor.

Protocol:

  • Mid-log phase cultures of M. tuberculosis H37Rv are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • [14C]-acetate is added to the cultures to radiolabel newly synthesized fatty acids and mycolic acids.

  • After incubation, bacterial cells are harvested, and the lipids are extracted through saponification followed by methylation to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • The extracted FAMEs and MAMEs are separated by thin-layer chromatography (TLC) on a silica gel plate using a hexane/ethyl acetate solvent system.

  • The TLC plate is exposed to a phosphor screen, and the radiolabeled lipids are visualized by autoradiography.

  • Inhibition of mycolic acid biosynthesis is determined by the reduction in the intensity of the MAME bands in compound-treated samples compared to the DMSO control.[2][3]

Mycolic_Acid_TLC_Workflow Mtb Culture Mtb Culture Compound Treatment Compound Treatment Mtb Culture->Compound Treatment Radiolabeling ([14C]-acetate) Radiolabeling ([14C]-acetate) Compound Treatment->Radiolabeling ([14C]-acetate) Lipid Extraction & Methylation Lipid Extraction & Methylation Radiolabeling ([14C]-acetate)->Lipid Extraction & Methylation TLC Separation TLC Separation Lipid Extraction & Methylation->TLC Separation Autoradiography Autoradiography TLC Separation->Autoradiography Analysis of MAME Bands Analysis of MAME Bands Autoradiography->Analysis of MAME Bands

Workflow for Mycolic Acid Biosynthesis Inhibition Assay.

Whole-Cell Growth Inhibition Assay (Broth Microdilution MIC Testing)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

Protocol:

  • The assay is performed in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[4]

  • A serial dilution of the test compound is prepared in the wells of the plate.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for a period of 7 to 14 days.

  • Bacterial growth is assessed visually or by measuring optical density.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound represents a promising new scaffold for the development of anti-tuberculosis agents by targeting the essential mycolic acid biosynthesis pathway through the inhibition of FadD32 and FadD28. While direct comparative quantitative data for this compound is not yet publicly available, its mechanism of action is shared by other potent inhibitors such as diarylcoumarins and PhU-AMS. Further independent verification and publication of the inhibitory potency of this compound will be crucial for a comprehensive evaluation of its therapeutic potential relative to these and other emerging anti-TB compounds. The experimental protocols provided herein offer a standardized framework for such comparative studies.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Mtb-IN-9 (MtTMPK-IN-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial operational and logistical guidance for the proper handling and disposal of Mtb-IN-9, identified as MtTMPK-IN-9, a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Chemical Identification and Hazard Profile

This compound is the abbreviated name for MtTMPK-IN-9. It is a research chemical used in studies related to tuberculosis. While a comprehensive, compound-specific Safety Data Sheet (SDS) is not publicly available, general safety data from suppliers of similar compounds indicates that it should be handled with care.

Quantitative Data Summary

PropertyValueSource
Chemical Name MtTMPK-IN-9TargetMol
Synonyms This compound-
CAS Number 2987299-68-1MedChemExpress
Molecular Formula C25H26N6O7CymitQuimica
Molecular Weight 522.51 g/mol CymitQuimica
Physical State SolidTargetMol
IC50 (MtbTMPK) 48 µMMedChemExpress
Antimycobacterial Activity (MIC) 6.25 - 9.4 µMMedChemExpress
Experimental Protocols: Safe Handling and Spill Response

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: Wear a lab coat. For larger quantities or where there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a respirator may be necessary.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent electrostatic discharge.

  • Wash hands thoroughly after handling.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

    • Use a suitable absorbent material for any dissolved spills.

    • Place all contaminated materials into a suitable, sealed, and labeled container for disposal.

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Proper Disposal Procedures for this compound

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. Discharge into the environment must be avoided[1].

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Pure, unused this compound should be disposed of in its original container or a clearly labeled, compatible waste container.

    • Contaminated materials (e.g., gloves, absorbent pads, pipette tips) should be collected in a separate, labeled hazardous waste container.

    • Solutions containing this compound should be collected in a labeled, sealed liquid waste container. Do not mix with incompatible wastes.

  • Containerization:

    • Use suitable, closed containers for all this compound waste.

    • Ensure containers are in good condition and compatible with the chemical.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("MtTMPK-IN-9").

    • The label should also indicate the primary hazards (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep containers tightly closed.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS office or contractor with all available information about the waste, including its chemical name and any known hazards.

Visual Guidance

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal start Unused this compound or Contaminated Materials solid_waste Solid Waste Container (e.g., contaminated labware) start->solid_waste Contaminated Solids liquid_waste Liquid Waste Container (e.g., solutions) start->liquid_waste Solutions pure_chemical Original or Designated Container (Pure this compound) start->pure_chemical Unused Chemical labeling Label as 'Hazardous Waste' with Chemical Name solid_waste->labeling liquid_waste->labeling pure_chemical->labeling storage Store in Designated Secure Area labeling->storage disposal Arrange Pickup with EHS or Licensed Contractor storage->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Unknown: A Safety and Handling Guide for Novel Compounds Like Mtb-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

A crucial first step in laboratory safety is the positive identification of any chemical substance. Initial searches for "Mtb-IN-9" did not yield a specific Safety Data Sheet (SDS), suggesting this compound may be a novel, in-house designated, or less commonly referenced substance. The following guide provides a comprehensive framework for the safe handling of such compounds, assuming it is a novel research chemical, potentially an inhibitor of Mycobacterium tuberculosis (Mtb) as the name might imply.

This guide is designed for researchers, scientists, and drug development professionals to establish essential safety and logistical protocols for handling new or uncharacterized chemical entities.

I. Hazard Identification and Risk Assessment

Before any handling of a novel compound, a thorough risk assessment is mandatory. In the absence of a formal SDS, a provisional assessment must be conducted based on the known properties of analogous structures, the synthetic route, and any preliminary in-silico or in-vitro toxicity data.

Key Risk Assessment Steps:

  • Literature and Database Review: Search chemical databases (e.g., PubChem, SciFinder) for the structure or substructures of this compound to identify known hazards of similar compounds.

  • In-Silico Toxicity Prediction: Utilize computational tools to predict potential toxicity, mutagenicity, carcinogenicity, and other hazards.

  • Assume High Potency and Toxicity: Until proven otherwise, treat any novel compound as potentially highly potent and toxic.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling novel compounds like this compound.

Protection Level Equipment Specifications & Rationale
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of powdered or volatile forms of this compound should be performed within a functioning and certified chemical fume hood to prevent inhalation of aerosols or vapors.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Double Gloving with Chemically Resistant GlovesWear two pairs of nitrile or other chemically-resistant gloves. The outer glove should be removed and disposed of immediately upon contamination. Consult a glove compatibility chart if the solvent is known.
Body Protection Laboratory Coat with Long Sleeves and Elastic CuffsA flame-resistant lab coat is recommended. Cuffs should be tucked into the inner pair of gloves. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95 for powders, or one with appropriate cartridges for vapors) may be required based on the risk assessment, especially when handling larger quantities or if engineering controls are insufficient.

III. Operational and Handling Plan

A clear, step-by-step operational plan ensures that all personnel are aware of the correct procedures for handling this compound.

A. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the compound.

  • When weighing the solid compound, use an anti-static weigh boat and handle it with forceps to avoid contamination.

  • Tare the balance with the weigh boat before adding the compound.

  • Carefully transfer the desired amount of this compound, minimizing the creation of dust.

  • Close the primary container immediately after weighing.

B. Solubilization and Dilution:

  • Add the solvent to the vessel containing the weighed this compound.

  • Ensure the vessel is capped and sealed before vortexing or sonicating to dissolve the compound.

  • Perform all dilutions within the chemical fume hood.

C. Experimental Workflow:

The following diagram outlines a general workflow for handling a novel chemical compound in a research setting.

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase risk_assessment Risk Assessment ppe_selection PPE Selection & Donning risk_assessment->ppe_selection area_prep Designate & Prepare Handling Area ppe_selection->area_prep weighing Weighing of this compound area_prep->weighing solubilization Solubilization weighing->solubilization experiment Experimental Use solubilization->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination waste_disposal Waste Segregation & Disposal decontamination->waste_disposal ppe_doffing PPE Doffing waste_disposal->ppe_doffing

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。